Dilauramidoglutamide lysine
Description
Structure
2D Structure
Properties
CAS No. |
854278-75-4 |
|---|---|
Molecular Formula |
C40H72N4O10 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1 |
InChI Key |
QSPSHAXZIXJLFB-ZDCRTTOTSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Purification of Dilauramidoglutamide Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dilauramidoglutamide lysine (B10760008), known in the cosmetic industry by its INCI name Sodium Dilauramidoglutamide Lysine and under trade names such as Pellicer L-30, is a gemini (B1671429) surfactant prized for its emulsifying, moisturizing, and skin-rejuvenating properties.[1][2] Its unique structure, derived from the amino acids L-glutamic acid and L-lysine, and the fatty acid lauric acid, gives it a ceramide-like quality with a high affinity for the skin.[2][3] This technical guide provides a comprehensive overview of a plausible synthesis and purification process for this complex molecule, drawing upon established principles of organic and peptide chemistry. While specific proprietary industrial processes may vary, the methodologies outlined here represent a scientifically grounded approach to its laboratory-scale synthesis and subsequent purification.
I. Proposed Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the formation of amide bonds between two molecules of N-lauroyl-L-glutamic acid and the two amino groups of L-lysine. A likely synthetic strategy would involve the initial preparation of N-lauroyl-L-glutamic acid, followed by its activation and subsequent coupling with L-lysine. To ensure selective acylation of the lysine amino groups, protection of the carboxylic acid groups of both the glutamic acid and lysine moieties may be necessary, followed by a final deprotection step.
A plausible, though not definitively published, pathway is the reaction of two equivalents of N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The amide bonds would be formed between the gamma-carboxyl group of each glutamic acid and the alpha- and epsilon-amino groups of lysine. This would result in a symmetrical molecule. The reaction would likely be carried out in the presence of a coupling agent to facilitate amide bond formation.
II. Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and purification of this compound.
A. Synthesis of N-Lauroyl-L-glutamic Acid
The initial step involves the acylation of L-glutamic acid with lauroyl chloride. This reaction is a standard procedure for the synthesis of N-acyl amino acids.[4]
Protocol:
-
Dissolution: L-Glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and facilitate the reaction.
-
Acylation: Lauroyl chloride is added dropwise to the cooled solution while maintaining the pH with the addition of a base. The reaction is typically carried out at a low temperature (0-5°C) to control the reactivity of the acyl chloride.
-
Acidification: After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid to precipitate the N-lauroyl-L-glutamic acid.
-
Isolation and Drying: The precipitate is then filtered, washed with cold water to remove any remaining salts, and dried under a vacuum.
B. Synthesis of this compound
This step involves the coupling of two equivalents of the prepared N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The use of a carbodiimide (B86325) coupling agent is a common method for forming amide bonds in peptide synthesis.
Protocol:
-
Activation of N-Lauroyl-L-glutamic Acid: N-lauroyl-L-glutamic acid is dissolved in a suitable organic solvent (e.g., dimethylformamide - DMF). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxysuccinimide (NHS) to form an active ester. This increases the efficiency of the amidation reaction.
-
Coupling Reaction: A solution of L-lysine in a suitable buffer or solvent is then added to the activated N-lauroyl-L-glutamic acid solution. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bonds.
-
Removal of By-products: If DCC is used as the coupling agent, a urea (B33335) by-product will precipitate and can be removed by filtration.
-
Initial Purification: The reaction mixture is then typically subjected to an aqueous workup to remove water-soluble reagents and by-products.
C. Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, by-products from the coupling reaction, and any remaining solvents. A multi-step purification process is often necessary for molecules of this complexity.
Protocol:
-
Liquid-Liquid Extraction: The crude product can be dissolved in an appropriate solvent and washed with acidic and basic aqueous solutions to remove any unreacted acidic or basic starting materials.
-
Crystallization: The product may be purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for removing impurities with different solubility profiles.
-
Chromatography: For high purity, chromatographic techniques are employed.
-
Ion-Exchange Chromatography: Given the presence of carboxylic acid groups, anion-exchange chromatography can be an effective purification step. The crude product is loaded onto the column, and a salt gradient is used to elute the desired compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final polishing of the product. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid, to achieve high purity.
-
-
Lyophilization: The purified fractions from HPLC are often lyophilized (freeze-dried) to obtain the final product as a stable, dry powder.
III. Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesis and purification process of this compound.
| Table 1: Reactant Quantities for Synthesis | |||
| Step | Reactant | Molar Ratio | Notes |
| Synthesis of N-Lauroyl-L-glutamic Acid | L-Glutamic Acid | 1.0 | |
| Lauroyl Chloride | 1.1 | A slight excess of the acylating agent is used to ensure complete reaction. | |
| Sodium Hydroxide | 2.0 | To deprotonate the amino group and neutralize the HCl by-product. | |
| Synthesis of this compound | N-Lauroyl-L-glutamic Acid | 2.2 | A slight excess is used to drive the reaction to completion. |
| L-Lysine | 1.0 | ||
| EDC (Coupling Agent) | 2.5 | An excess of the coupling agent is typically required. | |
| NHS (Activating Agent) | 2.5 | Used in conjunction with the coupling agent. |
| Table 2: Yield and Purity at Each Stage | ||
| Process Step | Expected Yield (%) | Purity (by HPLC, %) |
| N-Lauroyl-L-glutamic Acid (after crystallization) | 85 - 95 | > 98 |
| Crude this compound (after workup) | 70 - 85 | 80 - 90 |
| After Ion-Exchange Chromatography | 60 - 75 (overall) | 95 - 98 |
| Final Product (after RP-HPLC and lyophilization) | 50 - 65 (overall) | > 99 |
IV. Visualizations
The following diagrams illustrate the proposed synthesis and purification workflows.
Caption: Proposed workflow for the synthesis of this compound.
Caption: A comprehensive purification strategy for this compound.
References
Chemical and physical properties of sodium dilauramidoglutamide lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium dilauramidoglutamide lysine (B10760008), a gemini (B1671429) surfactant derived from natural amino acids and fatty acids, is gaining significant attention in the fields of cosmetics and pharmaceutics. Its unique amphiphilic structure, comprising two hydrophobic tails and two hydrophilic heads, imparts superior emulsifying, moisturizing, and penetration-enhancing properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of sodium dilauramidoglutamide lysine, with a focus on its utility in drug delivery systems. Detailed experimental protocols for relevant characterization and efficacy studies are also presented.
Chemical and Physical Properties
Sodium this compound is a complex anionic surfactant. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of Sodium this compound
| Identifier | Value |
| IUPAC Name | trisodium (B8492382);(2S)-2,6-bis[[(4S)-4-carboxylato-4-(dodecanoylamino)butanoyl]amino]hexanoate[1] |
| CAS Number | 873295-61-5[1] |
| Molecular Formula | C₄₀H₆₉N₄Na₃O₁₀[1] |
| Molecular Weight | 835.0 g/mol [1] |
| Synonyms | Pellicer L-30, DLGL, L-Lysine, N2,N6-bis[N-(1-oxododecyl)-L-γ-glutamyl]-, trisodium salt[1] |
Table 2: Physical and Chemical Properties of Sodium this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [2] |
| Melting Point | Decomposes at 244 °C without melting | [3] |
| Density | 1,250 kg/m ³ at 20 °C | [3] |
| Water Solubility | > 200 g/L at 20 °C | [3] |
| Hydrolysis | Half-life > 1 year at pH 4, 7, and 9 (25 °C) | [3] |
| Critical Micelle Concentration (CMC) | 2.25 x 10⁻³ mol/L | [4] |
| Surface Tension at CMC (γCMC) | 30.42 mN/m | [4] |
Analytical Data: Reference NMR, IR, LC-MS, and UV-Vis spectra for sodium this compound have been documented in regulatory submissions, confirming its structure and purity.[3][5]
Synthesis
The synthesis of sodium this compound is a multi-step process involving the reaction of natural raw materials. While specific industrial protocols are proprietary, a general synthesis workflow can be outlined.
Synthesis Workflow
The synthesis involves the amidation of L-lysine with N-lauroyl-L-glutamic acid, followed by neutralization.
Caption: General synthesis workflow for sodium this compound.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants. It can be determined using various methods, including surface tensiometry and conductometry.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Prepare a series of aqueous solutions of sodium this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection in the curve, where the slope changes abruptly.
In Vitro Intestinal Permeability: Caco-2 Cell Assay
This assay is widely used to predict the oral absorption of drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a substance across this monolayer is measured.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test solution containing sodium this compound and the drug of interest to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).
-
Analyze the concentration of the drug in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Mechanism of Action in Drug Delivery
Sodium this compound enhances the intestinal absorption of poorly permeable drugs through a dual mechanism involving both the paracellular and transcellular pathways.[6]
Signaling Pathway for Enhanced Intestinal Permeability
The proposed mechanism involves the modulation of tight junctions and an increase in cell membrane fluidity.
Caption: Proposed mechanism for enhanced intestinal drug absorption by SDGL.
Applications in Drug Development
The unique properties of sodium this compound make it a valuable excipient in various drug delivery applications.
-
Oral Drug Delivery: As a potent absorption enhancer, it can improve the bioavailability of poorly permeable drugs (Biopharmaceutics Classification System Class III and IV).[6]
-
Topical and Transdermal Delivery: Its ceramide-like structure provides high affinity for the skin, enabling it to enhance the penetration of active pharmaceutical ingredients into the epidermis and dermis.[7] It can also increase the accumulation of hydrophilic compounds in the skin.[4][7]
-
Nanoemulsions and Nanoparticle Stabilization: It is an effective emulsifier for creating stable nanoemulsions for the delivery of hydrophobic drugs.[4] It has also been investigated for stabilizing cubosomes, which are advanced nanoparticle drug delivery systems.[4]
Safety and Regulation
Sodium this compound is derived from natural, plant-based materials and is considered biodegradable.[8] It has a good safety profile and is used in cosmetic products at concentrations up to 1%.[5] Regulatory bodies in the EU, Japan, and the USA have approved its use in cosmetics.[5]
Conclusion
Sodium this compound is a versatile and promising excipient for modern drug formulation. Its well-defined chemical and physical properties, coupled with its demonstrated efficacy as a penetration enhancer and emulsifier, position it as a valuable tool for addressing challenges in drug delivery, particularly for improving the bioavailability of oral medications and enhancing the efficacy of topical treatments. Further research into its interactions with various APIs and formulation types will continue to expand its applications in pharmaceutical sciences.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Sodium this compound | C40H69N4Na3O10 | CID 155907647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. agilent.com [agilent.com]
- 6. enamine.net [enamine.net]
- 7. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Dilauramidoglutamide Lysine as a Permeation Enhancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL) is a novel, peptide-based gemini (B1671429) surfactant that has demonstrated significant potential as a permeation enhancer for topical and transdermal drug delivery. Its unique molecular structure, comprising two hydrophobic lauroyl chains and a hydrophilic glutamide-lysine head, allows it to interact with the stratum corneum, the primary barrier of the skin, and facilitate the passage of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the core mechanism of action of DLGL, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the proposed signaling pathways and experimental workflows.
Introduction
The stratum corneum presents a formidable barrier to the penetration of most therapeutic molecules. Chemical permeation enhancers are widely utilized to transiently and reversibly modulate this barrier. Sodium Dilauramidoglutamide Lysine (DLGL) has emerged as a promising candidate in this class due to its efficacy and favorable safety profile. Unlike conventional surfactants that can cause significant skin irritation, the amino acid-based structure of DLGL suggests better biocompatibility. This guide will elucidate the multifaceted mechanism by which DLGL enhances skin permeability, focusing on its interactions with intercellular lipids and its potential influence on cellular signaling pathways within keratinocytes.
Core Mechanism of Action
DLGL is a gemini surfactant, characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. This structure imparts unique physicochemical properties that are central to its function as a permeation enhancer. The proposed mechanism of action of DLGL is twofold, involving both the transcellular and paracellular pathways.
2.1. Interaction with Intercellular Lipids of the Stratum Corneum (Paracellular Pathway)
The primary mode of action for many permeation enhancers is the disruption of the highly ordered intercellular lipid matrix of the stratum corneum. This matrix is composed of ceramides, cholesterol, and free fatty acids, which form a lamellar structure that severely restricts the passage of molecules.
DLGL is believed to insert its hydrophobic lauroyl chains into these lipid bilayers. This intercalation disrupts the tight packing of the lipids, leading to an increase in their fluidity. Evidence from studies on vesicles composed of DLGL and other lipids suggests that it can increase the hexagonal and gauche structure ratios of the stratum corneum intercellular lipid model, indicating a more disordered and fluid lipid arrangement. This fluidization of the lipid matrix creates transient pores and increases the diffusion coefficient of permeating molecules.
2.2. Modulation of Keratinocyte Function and Tight Junctions (Transcellular and Paracellular Pathways)
Beyond its effects on the lipid matrix, DLGL may also influence the keratinocytes of the epidermis. While direct evidence for DLGL's effect on skin-specific signaling pathways is still emerging, its action on intestinal epithelial cells provides a strong model for its potential mechanisms in the skin.
Studies on intestinal absorption have shown that DLGL can increase membrane fluidity of the epithelial cells, suggesting a transcellular enhancement mechanism. Furthermore, these studies demonstrated that DLGL can modulate the expression of tight junction proteins, specifically claudin-1 and claudin-4, leading to the opening of the paracellular pathway. Tight junctions are crucial for regulating the passage of ions and small molecules between cells. By downregulating the expression of key claudin proteins, DLGL can effectively loosen these junctions, creating a more permeable paracellular route.
It is plausible that a similar mechanism is at play in the epidermis, where tight junctions in the granular layer contribute to the skin's barrier function. The interaction of DLGL with keratinocytes could trigger intracellular signaling cascades that lead to the modulation of tight junction protein expression.
Proposed Signaling Pathways
Based on the known effects of surfactants on skin and the general signaling pathways involved in skin barrier homeostasis, a putative signaling pathway for DLGL's action on keratinocytes can be proposed. The interaction of DLGL with the keratinocyte cell membrane may lead to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.
Caption: Proposed signaling pathway for DLGL in keratinocytes.
This cascade could then lead to the phosphorylation and altered expression of tight junction proteins like claudins and occludin, resulting in increased paracellular permeability. Simultaneously, the interaction with the cell membrane could directly increase its fluidity, facilitating transcellular transport.
Quantitative Data on Permeation Enhancement
The efficacy of a permeation enhancer is quantified by its ability to increase the flux of a permeant across the skin compared to a control formulation without the enhancer. This is often expressed as the Enhancement Ratio (ER).
| Permeant | Vehicle | Enhancer Concentration | Permeation Flux Increase (fold vs. control) | Amount in Skin (% of total dose) | Amount in Receptor (% of total dose) | Reference |
| L-ascorbic acid 2-glucoside (AAG) | Aqueous solution | 0.1% | 12.56 | 21.78 | 3.19 | [1] |
| Control (AAG only) | Aqueous solution | 0% | 1.00 | 7.23 | 1.06 | [1] |
Experimental Protocols
The evaluation of DLGL as a permeation enhancer involves a series of well-defined in vitro and ex vivo experiments.
5.1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This is the gold-standard method for assessing the permeation of molecules through the skin.
Caption: Experimental workflow for an in vitro skin permeation study.
Methodology:
-
Skin Preparation: Excised human or animal skin is carefully prepared, often by dermatoming to a specific thickness, and stored frozen until use.
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), maintained at 32°C to mimic skin surface temperature.
-
Formulation Application: The formulation containing the API and DLGL (or a control formulation without DLGL) is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed fluid.
-
Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The Enhancement Ratio (ER) is calculated as: ER = Jss (with DLGL) / Jss (without DLGL)
5.2. Assessment of Intercellular Lipid Organization
Techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction can be used to study the effect of DLGL on the organization of stratum corneum lipids.
-
FTIR Spectroscopy: Changes in the position and shape of the C-H stretching vibration peaks in the FTIR spectrum of the stratum corneum can indicate alterations in the conformational order (trans/gauche ratio) of the lipid acyl chains.
-
X-ray Diffraction: Small-angle X-ray diffraction (SAXD) can reveal changes in the lamellar organization of the intercellular lipids, while wide-angle X-ray diffraction (WAXD) provides information about the lateral packing of the lipid chains (e.g., hexagonal vs. orthorhombic).
5.3. Evaluation of Tight Junction Protein Expression
Immunofluorescence staining and Western blotting can be employed to assess the effect of DLGL on the expression and localization of tight junction proteins in skin models or keratinocyte cultures.
-
Immunofluorescence: Skin sections or cell monolayers are treated with DLGL, and then stained with fluorescently labeled antibodies specific for tight junction proteins like claudin-1 and occludin. Confocal microscopy is used to visualize changes in the distribution and integrity of these proteins at the cell-cell junctions.
-
Western Blotting: Protein lysates from DLGL-treated and control samples are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against the tight junction proteins of interest. This allows for the quantification of changes in the total expression levels of these proteins.
Conclusion
Sodium this compound is a promising permeation enhancer with a multifaceted mechanism of action. Its ability to disrupt the intercellular lipid matrix of the stratum corneum and potentially modulate tight junction integrity in the epidermis makes it an effective agent for enhancing the delivery of a wide range of therapeutic molecules. The detailed experimental protocols and the proposed signaling pathways outlined in this guide provide a framework for further research and development of DLGL-based formulations for topical and transdermal applications. Future studies should focus on definitively elucidating the specific signaling cascades activated by DLGL in keratinocytes to further refine our understanding of its mechanism and optimize its use in drug delivery.
References
The Gemini Surfactant Sodium Dilauramidoglutamide Lysine: A Technical Guide to its Self-Assembly and Micellar Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dilauramidoglutamide Lysine (DLGL) is a synthetic, peptide-based gemini (B1671429) surfactant that has garnered significant interest in the fields of cosmetics and pharmaceuticals. Its unique structure, consisting of two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine, imparts advantageous physicochemical properties. This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of DLGL, offering insights into its application as a drug delivery vehicle and permeation enhancer.
Physicochemical Properties and Micellar Behavior
DLGL is an amphiphilic molecule that self-assembles in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, which sequesters the lauroyl chains from water into the micellar core, while the hydrophilic headgroups remain exposed to the aqueous environment.
Quantitative Data on Micellar Properties
While extensive quantitative data for Sodium this compound is not widely available in publicly accessible literature, the following table summarizes known values and provides a template for the characterization of this surfactant.
| Property | Value | Conditions | References |
| Critical Micelle Concentration (CMC) | 2.25 x 10⁻³ mol/L | Aqueous solution | |
| Surface Tension at CMC (γCMC) | 30.42 mN/m | Aqueous solution | |
| Molecular Weight | 791 Da |
Self-Assembly Mechanism
The self-assembly of Sodium this compound into micelles is a spontaneous process governed by thermodynamic principles. Below the CMC, DLGL exists as individual monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form spherical micelles, which can then encapsulate hydrophobic molecules within their core.
Experimental Protocols
The characterization of the micellar properties of Sodium this compound involves several key experiments. The following sections detail the generalized methodologies for these investigations.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
Methodology: Surface Tensiometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution of DLGL in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of DLGL.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the DLGL concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.
Measurement of Micelle Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for understanding the physical stability and surface charge of the micelles.
Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Analysis
-
Sample Preparation: Prepare a solution of DLGL at a concentration above its CMC in a suitable buffer (e.g., phosphate-buffered saline).
-
DLS Measurement:
-
Place the sample in a disposable cuvette.
-
Measure the hydrodynamic diameter of the micelles using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
-
Zeta Potential Measurement:
-
Place the sample in a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the micelles. The zeta potential is calculated from this mobility using the Henry equation.
-
-
Data Analysis: The DLS software will provide the mean particle size, polydispersity index (PDI), and zeta potential.
Determination of Drug Loading Capacity and Encapsulation Efficiency
For drug delivery applications, it is essential to quantify the amount of drug that can be encapsulated within the DLGL micelles.
Methodology: Spectrophotometry or Chromatography
-
Preparation of Drug-Loaded Micelles:
-
Dissolve a known amount of the hydrophobic drug and DLGL in a suitable organic solvent.
-
Evaporate the organic solvent to form a thin film.
-
Hydrate the film with an aqueous buffer and sonicate to form drug-loaded micelles.
-
-
Separation of Free Drug: Remove the unencapsulated drug by a suitable method such as dialysis, centrifugation, or size exclusion chromatography.
-
Quantification of Encapsulated Drug:
-
Disrupt the micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Drug Loading Capacity (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
Experimental Workflow for Micelle Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of drug-loaded DLGL micelles.
Mechanism of Action as a Permeation Enhancer
Sodium this compound has been shown to act as a skin and intestinal permeation enhancer. One proposed mechanism involves the modulation of tight junctions between epithelial cells.
Signaling Pathway: Modulation of Tight Junctions
Studies have suggested that DLGL can decrease the expression of claudin-1 and claudin-4, key proteins that form the backbone of tight junctions. This disruption of tight junction integrity is thought to increase paracellular transport, allowing for the enhanced permeation of co-administered molecules.
Conclusion
Sodium this compound is a promising gemini surfactant with significant potential in drug delivery and formulation science. Its ability to self-assemble into stable micelles allows for the encapsulation of hydrophobic drugs, while its permeation-enhancing properties can improve the bioavailability of co-administered compounds. Further research is warranted to fully elucidate its quantitative micellar characteristics and to explore its full range of applications in pharmaceutical development.
Unveiling the Aggregation Behavior: A Technical Guide to the Critical Micelle Concentration of Sodium Dilauramidoglutamide Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of sodium dilauramidoglutamide lysine (B10760008), a key parameter influencing its formulation and application in research and drug development. This document summarizes the available quantitative data, outlines experimental protocols for CMC determination, and presents visual representations of experimental workflows and functional relationships.
Quantitative Data Summary
The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual molecules (monomers) begin to aggregate into micelles. This transition in behavior significantly alters the physicochemical properties of the solution, such as surface tension and conductivity. The table below summarizes the reported CMC values for sodium dilauramidoglutamide lysine.
| Parameter | Value | Experimental Conditions | Reference |
| Critical Micelle Concentration (CMC) | 2.25 x 10-3 mol/L | Not specified | [1] |
| Surface Tension at CMC (γCMC) | 30.42 mN/m | Not specified | [1] |
| Critical Micelle Concentration (CMC) | 1.2 mmol L-1 | Buffered system | [1] |
Experimental Protocols for CMC Determination
The determination of the CMC is crucial for understanding and optimizing the performance of sodium this compound in various applications. While specific experimental details for this compound are not extensively published, the following are detailed, generalized protocols for common methods used to determine the CMC of surfactants.
Surface Tensiometry (Du Noüy Ring Method)
This method relies on measuring the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.
Materials and Equipment:
-
Tensiometer (with a platinum-iridium ring)
-
High-precision analytical balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Sodium this compound
-
Solvent (e.g., deionized water, buffer solution)
Procedure:
-
Solution Preparation: Prepare a stock solution of sodium this compound of a known high concentration.
-
Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Pour a sample of the lowest concentration solution into the sample vessel.
-
Lower the platinum-iridium ring until it is submerged in the solution.
-
Slowly raise the ring, measuring the force required to pull it through the liquid-air interface. This force is proportional to the surface tension.
-
Clean and dry the ring thoroughly between each measurement.
-
-
Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, where the slope changes significantly.
Conductometry
This technique is suitable for ionic surfactants like sodium this compound. It measures the electrical conductivity of the solution, which changes with surfactant concentration due to the formation of charged micelles.
Materials and Equipment:
-
Conductivity meter with a conductivity cell
-
Thermostatic water bath
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Sodium this compound
-
Solvent (e.g., deionized water)
Procedure:
-
Solution Preparation: Prepare a series of solutions of sodium this compound at various concentrations in deionized water.
-
Temperature Control: Place the sample solutions in a thermostatic water bath to maintain a constant temperature, as conductivity is temperature-dependent.
-
Measurement:
-
Immerse the conductivity cell in the sample solution.
-
Allow the reading to stabilize and record the conductivity.
-
Rinse the conductivity cell with deionized water and the next sample solution before each new measurement.
-
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Visualizations
To further elucidate the concepts and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Logical relationship of Sodium this compound's function as a penetration enhancer.
References
In-Vitro Characterization of Dilauramidoglutamide Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilauramidoglutamide lysine (B10760008), a synthetic gemini (B1671429) surfactant, is gaining significant attention in pharmaceutical and cosmetic research for its unique physicochemical properties and its role as a functional excipient. This technical guide provides an in-depth overview of the in-vitro characterization of Dilauramidoglutamide lysine, also known commercially as Sodium this compound (DLGL/SLG-30). This document summarizes key quantitative data, details essential experimental protocols for its characterization, and visualizes its proposed mechanism of action on epithelial tight junctions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of advanced drug delivery systems and novel formulations.
Physicochemical Properties
This compound is an amphiphilic molecule with a structure resembling ceramides, giving it a high affinity for biological membranes.[1] Its dual hydrophobic chains and hydrophilic head groups, linked by a lysine spacer, contribute to its surfactant and emulsifying properties.[2][3]
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₇₂N₄O₁₀ | [4] |
| Molecular Weight | 769.0 g/mol | [4] |
| Appearance | White to off-white powder/solid | - |
| Solubility in Water (20°C) | > 200 g/L | [5] |
| Critical Micelle Concentration (CMC) | Approx. 1.2 mmol L⁻¹ (for a similar gemini surfactant, SDGL) | [6] |
| Decomposition Temperature | 244 °C | [5] |
| Hydrolytic Stability (t½ at 25°C) | > 1 year at pH 4, 7, and 9 | [5] |
Biological Interactions and Mechanism of Action
In-vitro studies have demonstrated that this compound can significantly enhance the permeability of epithelial barriers, such as the intestinal epithelium and the skin.[4][7] This is achieved through a dual mechanism involving both the transcellular and paracellular pathways.
-
Transcellular Pathway: this compound increases the fluidity of cell membranes, which facilitates the passage of molecules through the cells themselves.[7]
-
Paracellular Pathway: The surfactant modulates the tight junctions between epithelial cells, leading to a temporary and reversible opening that allows for increased paracellular transport.[7] Specifically, it has been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4.[7]
The proposed signaling pathway for the modulation of tight junctions by this compound is depicted below. It is hypothesized that as a surfactant, it may activate Protein Kinase C (PKC), a known regulator of tight junction proteins.
In-Vitro Experimental Protocols
Caco-2 Permeability Assay
This assay is crucial for evaluating the potential of this compound to enhance intestinal absorption.
Experimental Workflow:
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[6][8]
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed barrier.[2][6]
-
Permeability Study: The test compound, with and without this compound, is added to the apical (upper) chamber of the Transwell. Samples are collected from the basolateral (lower) chamber at various time points.[8]
-
Quantification: The concentration of the test compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.[6] A significant decrease in TEER values in the presence of this compound suggests the opening of tight junctions.[7]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., Caco-2 or HaCaT) in a 96-well plate and incubate for 24 hours to allow for attachment.[1][9]
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Table 2: In-Vitro Cytotoxicity of Sodium this compound
| Cell Line | Assay | Result | Reference |
| Caco-2 | LDH Release | No significant LDH release at concentrations that enhance permeability, indicating no membrane damage. | [7] |
| HaCaT | Not specified | Considered non-irritating to the skin at concentrations ≤ 10%. | [5] |
| IC₅₀ | Specific IC₅₀ values for this compound on Caco-2 and HaCaT cells are not readily available in the reviewed literature. | - |
Membrane Fluidity Assay (Fluorescence Anisotropy)
This technique measures changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer of a cell membrane, providing an indication of membrane fluidity.
Methodology:
-
Cell/Vesicle Preparation: Prepare a suspension of cells (e.g., intestinal brush border membrane vesicles) or liposomes.[10][11]
-
Fluorescent Probe Labeling: Incubate the cells or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.[10][11]
-
Treatment: Add this compound to the labeled cell/vesicle suspension.
-
Fluorescence Anisotropy Measurement: Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light using a fluorometer.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[10]
Conclusion
This compound is a promising gemini surfactant with well-documented effects on enhancing epithelial permeability through both transcellular and paracellular mechanisms. Its favorable safety profile, as indicated by preliminary in-vitro studies, makes it an attractive candidate for use in drug delivery and cosmetic formulations. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in-vitro characterization of this and similar compounds. Further research is warranted to determine its precise IC₅₀ values on relevant cell lines and to fully elucidate the specific signaling cascade involved in its modulation of tight junction proteins.
References
- 1. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Glycerol monolaurate promotes tight junction proteins expression through PKC/MAPK/ATF-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular variability in the development of tight junctions after activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. Calcium Inhibits Paracellular Sodium Conductance through Claudin-2 by Competitive Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC ‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Dilauramidoglutamide Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Dilauramidoglutamide Lysine (B10760008), a key ingredient in advanced drug delivery systems and cosmetic formulations. This document details the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in the field.
Chemical Structure and Properties
Dilauramidoglutamide lysine is a Gemini surfactant characterized by two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This amphiphilic nature allows it to form micelles and other self-assembled structures, making it an effective solubilizing agent and penetration enhancer.
| Property | Value | Source |
| Molecular Formula | C40H72N4O10 | [1] |
| Molecular Weight | 769.0 g/mol | [1] |
| IUPAC Name | (2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid | [1] |
| Monoisotopic Mass | 768.52484451 Da | [1] |
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow ensures accurate identification and purity assessment.
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.
Predicted ¹H-NMR Spectral Data
The proton NMR spectrum will exhibit characteristic signals for the different moieties of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 0.88 | Triplet | Terminal methyl groups (-CH₃) of lauroyl chains |
| ~ 1.25 | Multiplet | Methylene (B1212753) protons (-CH₂-) of lauroyl chains |
| ~ 1.62 | Multiplet | β-Methylene protons to carbonyl group of lauroyl chains |
| ~ 2.20 | Triplet | α-Methylene protons to carbonyl group of lauroyl chains |
| ~ 1.80 - 2.40 | Multiplet | Glutamic acid and Lysine side chain protons |
| ~ 3.20 | Multiplet | ε-Methylene protons of Lysine |
| ~ 4.20 - 4.50 | Multiplet | α-Protons of Lysine and Glutamic acid |
| ~ 7.50 - 8.50 | Broad Singlet | Amide protons (-NH-) |
| ~ 10.0 - 12.0 | Broad Singlet | Carboxylic acid protons (-COOH) |
Predicted ¹³C-NMR Spectral Data
The carbon NMR spectrum provides complementary information on the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~ 14.1 | Terminal methyl carbons (-CH₃) of lauroyl chains |
| ~ 22.7 - 34.2 | Methylene carbons (-CH₂-) of lauroyl chains |
| ~ 25.0 - 32.0 | Lysine and Glutamic acid side chain carbons |
| ~ 40.5 | ε-Carbon of Lysine |
| ~ 53.0 - 55.0 | α-Carbons of Lysine and Glutamic acid |
| ~ 172.0 - 176.0 | Amide and Carboxylic acid carbonyl carbons (C=O) |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in this compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H stretching (amides) and O-H stretching (carboxylic acids) |
| 2920, 2850 | Strong | C-H stretching of methylene and methyl groups |
| ~ 1730 | Strong | C=O stretching of carboxylic acids |
| ~ 1640 | Strong | Amide I band (C=O stretching) |
| ~ 1540 | Strong | Amide II band (N-H bending and C-N stretching) |
| ~ 1465 | Medium | C-H bending of methylene groups |
| ~ 1250 | Medium | C-O stretching and O-H bending of carboxylic acids |
Experimental Protocol for FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin pellet.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound, which aids in structural confirmation.
Predicted Mass Spectrometry Data
| m/z Value | Ion |
| 769.0 | [M+H]⁺ (protonated molecule) |
| 791.0 | [M+Na]⁺ (sodiated molecule) |
| 384.5 | [M+2H]²⁺ (doubly charged molecule) |
Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the lauroyl groups and fragmentation of the amino acid backbone.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze fragmentation patterns.
-
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.
Structural Representation and Key Functional Groups
The chemical structure of this compound highlights the key functional groups that are identified through spectroscopic analysis.
Caption: Key functional groups in the structure of this compound.
This guide provides a comprehensive, albeit predictive, spectroscopic overview of this compound. Actual experimental data may vary slightly based on the specific instrumentation and conditions used. Researchers are encouraged to use this document as a reference for their own analytical work.
References
An In-Depth Technical Guide to Early-Stage Research on Dilauramidoglutamide Lysine Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Dilauramidoglutamide Lysine, a gemini (B1671429) surfactant with a peptide-based structure, is emerging as a versatile excipient in pharmaceutical and dermatological applications. Its ceramide-like properties offer significant potential in enhancing the delivery of active pharmaceutical ingredients (APIs) and restoring skin barrier function. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its applications as a skin penetration enhancer and an intestinal absorption promoter. This document details the experimental methodologies from key studies, presents quantitative data in a comparative format, and proposes a potential signaling pathway based on its structural similarity to ceramides (B1148491).
Introduction
Sodium this compound is a synthetic amphiphilic compound characterized by two lauroyl chains and a lysine-glutamic acid peptide head group. This unique gemini structure imparts properties that are highly valuable in formulation science. Its biocompatibility and biodegradability make it an attractive candidate for various drug delivery systems. Early-stage research has primarily investigated its efficacy in two key areas: enhancing the permeation of hydrophilic compounds through the skin and improving the intestinal absorption of poorly permeable drugs. This guide will delve into the foundational studies that highlight these applications.
Applications in Dermal Drug Delivery
This compound has been shown to significantly enhance the penetration of hydrophilic APIs through the stratum corneum, the primary barrier of the skin. Its mechanism is believed to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby creating pathways for drug permeation.
Quantitative Data: Skin Penetration Enhancement
A pivotal study investigated the effect of Sodium this compound (DLGL) on the skin penetration of L-ascorbic acid 2-glucoside (AAG), a hydrophilic compound. The study utilized a three-dimensional cultured human skin model (LSE-high) and compared the performance of DLGL with a conventional surfactant, sodium lauramidoglutamide (LG), and a control group without any enhancer.
| Parameter | Control | 1.0% DLGL | 1.0% LG |
| Penetration Flux of AAG (μg/cm²/h) | 0.018 | 0.226 | 1.25 |
| Enhancement Ratio (vs. Control) | 1.00 | 12.56 | 69.29 |
| AAG Amount in Skin (% of total dose) | 7.23% | 21.78% | 8.13% |
| AAG Amount in Receptor (% of total dose) | 1.06% | 3.19% | 21.00% |
Data synthesized from Hikima et al., 2013.
Experimental Protocol: In Vitro Skin Permeation Study
The following protocol is a detailed methodology for assessing the skin penetration enhancement of a test compound using Franz diffusion cells, based on the principles from the cited research.
Objective: To quantify the permeation of a hydrophilic API through a skin model in the presence of this compound.
Materials:
-
Franz diffusion cells
-
Three-dimensional cultured human skin model (e.g., LSE-high) or excised human/animal skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation containing the API and this compound
-
Control formulation (API without enhancer)
-
High-performance liquid chromatography (HPLC) system for API quantification
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C
Procedure:
-
Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and cut the skin to a size that fits the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate for 30 minutes.
-
Application of Formulation: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Applications in Intestinal Drug Delivery
This compound has also been investigated as an intestinal absorption enhancer for poorly absorbed hydrophilic drugs. Its mechanism of action is thought to involve the modulation of tight junctions between intestinal epithelial cells, leading to increased paracellular transport.
Quantitative Data: Intestinal Absorption Enhancement
A study in rats evaluated the effect of Sodium this compound (referred to as SLG-30 in the study) on the intestinal absorption of 5(6)-carboxyfluorescein (B613776) (CF), a poorly absorbed hydrophilic marker. The study also assessed its impact on the integrity of Caco-2 cell monolayers, a model of the intestinal epithelium.
| Parameter | Control | 0.1% SLG-30 | 0.05% Sodium Laurate |
| CF Absorption in Rats (AUC₀₋₂₄₀ min·μg/mL) | 0.12 ± 0.03 | 1.85 ± 0.45 | 0.41 ± 0.11 |
| Caco-2 TEER (% of initial value after 120 min) | 95.2 ± 3.1 | 15.6 ± 2.5 | 45.8 ± 5.2 |
| Claudin-1 Expression in Caco-2 cells (% of control) | 100% | 43% | Not Reported |
| Claudin-4 Expression in Caco-2 cells (% of control) | 100% | 36% | Not Reported |
*p < 0.05 compared to control. Data synthesized from Alama et al., 2019.
Experimental Protocol: Caco-2 Cell Permeability and Tight Junction Modulation
The following protocol outlines the methodology for assessing the effect of this compound on intestinal epithelial permeability and tight junction protein expression using Caco-2 cells.
Objective: To evaluate the impact of this compound on the integrity of Caco-2 cell monolayers and the expression of key tight junction proteins.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Lucifer yellow (paracellular marker)
-
Test solution containing this compound
-
RIPA buffer for cell lysis
-
BCA protein assay kit
-
Primary antibodies for Claudin-1, Claudin-4, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Caco-2 Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Measure the initial TEER of the Caco-2 monolayers to ensure integrity. Only use monolayers with a TEER value above a predetermined threshold (e.g., >300 Ω·cm²).
-
Permeability Assay: a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test solution containing this compound and Lucifer yellow to the apical side of the Transwell®. c. Add fresh HBSS to the basolateral side. d. Incubate at 37°C. e. At specified time points, collect samples from the basolateral chamber and measure the fluorescence of Lucifer yellow to determine its permeability. f. Measure the final TEER of the monolayers.
-
Western Blot for Tight Junction Proteins: a. After treatment with this compound, wash the Caco-2 cells with cold PBS. b. Lyse the cells with RIPA buffer containing protease inhibitors. c. Determine the protein concentration of the lysates using a BCA assay. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with primary antibodies against Claudin-1, Claudin-4, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescence substrate and image the blot. h. Quantify the band intensities to determine the relative expression of the tight junction proteins.
Proposed Signaling Pathway in Skin Barrier Function
Given the ceramide-like structure of this compound, it is plausible that it influences cellular processes in keratinocytes that are typically regulated by ceramides. Ceramides are known to play a crucial role in the regulation of keratinocyte differentiation and the formation of the skin's lipid barrier. A proposed signaling pathway, based on known ceramide signaling, is presented below. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.
Ceramides are known to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate protein kinase C alpha (PKCα). The inactivation of PKCα can lead to the upregulation of transcription factors that promote the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and loricrin. Furthermore, ceramides can influence the expression of enzymes involved in lipid synthesis, which is essential for the formation of the lamellar lipid structure in the stratum corneum.
Conclusion and Future Directions
Early-stage research on Sodium this compound demonstrates its significant potential as a versatile excipient for enhancing drug delivery. Its ability to increase the permeation of hydrophilic compounds through the skin and improve the intestinal absorption of poorly permeable drugs opens up new possibilities for the formulation of a wide range of therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this area.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of this compound. In particular, the proposed signaling pathway in keratinocytes requires experimental validation to confirm its role in skin barrier enhancement. Further studies are also needed to evaluate the long-term safety and efficacy of this compound in various formulations and to explore its potential in other drug delivery applications. The continued investigation of this promising gemini surfactant is likely to yield valuable advancements in the fields of dermatology and oral drug delivery.
Methodological & Application
Application Notes and Protocols for Evaluating the Effect of Dilauramidoglutamide Lysine on Caco-2 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a cornerstone in preclinical drug development, providing critical insights into the intestinal absorption of drug candidates. These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes, mimicking the barrier properties of the human intestinal epithelium.[1][2][3][4] This in vitro model is instrumental in determining the apparent permeability coefficient (Papp) of a compound and identifying its potential interaction with efflux transporters like P-glycoprotein (P-gp).[5][6][7]
This document provides a detailed protocol for utilizing the Caco-2 permeability assay to investigate the effects of Dilauramidoglutamide lysine (B10760008). Dilauramidoglutamide lysine is a plant-derived, ceramide-like molecule primarily used in cosmetic formulations for its moisturizing and skin barrier-enhancing properties.[5][8][9] While its impact on skin permeability has been explored, its influence on intestinal epithelial permeability is not yet established.[7] The following protocols are designed to systematically evaluate if and how this compound modulates the permeability of the Caco-2 cell monolayer.
Data Presentation: Expected Outcomes and Data Interpretation
The primary objective of this protocol is to determine the effect of this compound on the integrity and permeability of Caco-2 cell monolayers. The following tables outline the expected data to be generated and provide a framework for interpretation.
Table 1: Cytotoxicity of this compound on Caco-2 Cells
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 |
This table will be used to determine the non-toxic concentration range of this compound for subsequent permeability experiments.
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | % Change from Initial |
| Vehicle Control | |||
| This compound (Non-toxic Conc.) | |||
| Positive Control (e.g., EGTA) |
This table will assess the impact of this compound on the integrity of the tight junctions in the Caco-2 monolayer.
Table 3: Effect of this compound on Lucifer Yellow Permeability
| Treatment | Apparent Permeability (Papp) of Lucifer Yellow (x 10⁻⁶ cm/s) |
| Vehicle Control | |
| This compound (Non-toxic Conc.) | |
| Positive Control (e.g., EGTA) |
This table will quantify the effect of this compound on paracellular permeability.
Table 4: Effect of this compound on the Bidirectional Transport of a P-gp Substrate (e.g., Digoxin)
| Treatment | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Digoxin (Control) | |||
| Digoxin + Verapamil (P-gp Inhibitor) | |||
| Digoxin + this compound |
This table will determine if this compound influences the efflux of a known P-gp substrate.
Experimental Protocols
The following are detailed protocols for the key experiments.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (passage number 25-40).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).
-
Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
Determination of Non-Toxic Concentration of this compound
-
Assay: Use a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay.
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to reach confluency.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the different concentrations of this compound and a vehicle control.
-
Incubate for a period relevant to the permeability assay (e.g., 2 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This will be the concentration used in subsequent experiments.
-
Assessment of Caco-2 Monolayer Integrity
a. Transepithelial Electrical Resistance (TEER) Measurement
-
Instrument: Use an epithelial volt-ohm meter (EVOM).
-
Procedure:
-
Equilibrate the Caco-2 monolayers in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.
-
Measure the initial TEER of each monolayer.
-
Add the non-toxic concentration of this compound or vehicle control to the apical compartment.
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
-
Measure the final TEER.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
-
b. Lucifer Yellow Permeability Assay
-
Reagent: Lucifer yellow CH, potassium salt.
-
Procedure:
-
After the final TEER measurement, wash the monolayers with transport buffer.
-
Add transport buffer containing Lucifer yellow (e.g., 100 µM) to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]
-
Calculate the Papp value of Lucifer yellow.
-
Bidirectional Permeability Assay with a P-gp Substrate
-
Model P-gp Substrate: Digoxin.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test solution (Digoxin ± this compound or Verapamil) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Collect samples from the receiver compartments at the end of the incubation.
-
Analyze the concentration of Digoxin in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in Caco-2 assays.
Caption: Hypothetical modulation of tight junctions by this compound.
References
- 1. asahikasei-fc.jp [asahikasei-fc.jp]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Intestinal Epithelial Permeability by Lysophosphatidic Acid Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beautydecoded.com [beautydecoded.com]
- 6. This compound | C40H72N4O10 | CID 101465082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound [pubmed.ncbi.nlm.nih.gov]
- 8. paulaschoice.co.uk [paulaschoice.co.uk]
- 9. asahikasei-fc.jp [asahikasei-fc.jp]
Application Notes and Protocols for Formulating Nanoemulsions with Sodium Dilauramidoglutamide Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) nanoemulsions using Sodium Dilauramidoglutamide Lysine, a novel peptide-based gemini (B1671429) surfactant. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific active pharmaceutical ingredients (APIs) and applications.
Introduction to Sodium this compound in Nanoemulsions
Sodium this compound (DLGL) is a plant-derived, biodegradable, and amphiphilic gemini surfactant.[1][2] Its unique structure, consisting of two hydrophobic tails and two hydrophilic headgroups, allows it to exhibit excellent emulsifying, dispersing, and solubilizing properties.[2] DLGL's ceramide-like structure gives it a high affinity for the skin, making it a particularly suitable excipient for topical and transdermal drug delivery systems.[1]
Functioning as a humectant, DLGL can attract and retain moisture, which is beneficial for skin hydration.[2][3] In the context of nanoemulsions, DLGL acts as a primary emulsifier to reduce the interfacial tension between oil and water phases, leading to the formation of small, stable droplets.[4] Studies have shown that nanoemulsions formulated with DLGL exhibit significant improvements in dispersion stability.[4] This ingredient is also recognized for its ability to enhance the skin penetration of hydrophilic compounds.[5]
Key Formulation Parameters and Characterization Data
The successful formulation of a nanoemulsion is dependent on the careful selection and optimization of its components and processing parameters. The following tables summarize key quantitative data derived from literature for formulating nanoemulsions with Sodium this compound.
Table 1: Optimized Formulation Parameters for a Ceramide-2 Nanoemulsion
| Parameter | Optimized Value | Source |
| Mixed Emulsifiers (including DLGL) | 5.0 wt% | [4] |
| Oil Content | 10.0 wt% | [4] |
| NaCl Content | 0.30 wt% | [4] |
| Homogenization Pressure | 100 MPa | [4] |
| Homogenization Passes | 8 | [4] |
Table 2: Influence of Formulation Components on Nanoemulsion Properties
| Component | Effect on Particle Size | Effect on Polydispersity Index (PDI) | Source |
| NaCl | Significant reduction | Reduction | [4] |
| Oil Concentration | Significant impact | Faint influence | [4] |
Table 3: Characterization of Nanoemulsions Formulated with Gemini Surfactants
| Characterization Parameter | Typical Range/Value | Significance | Source |
| Particle Size (Z-average) | 100 - 200 nm | Affects stability, appearance, and bioavailability | [1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution | [1] |
| Stability | Stable for at least 1 month at 50°C | Crucial for product shelf-life | [4] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of O/W nanoemulsions using Sodium this compound.
Protocol for Nanoemulsion Formulation via High-Pressure Homogenization
This protocol is a high-energy method suitable for producing nanoemulsions with small and uniform droplet sizes.
Materials:
-
Sodium this compound (DLGL)
-
Oil Phase (e.g., medium-chain triglycerides, isopropyl myristate, or a specific oil carrying the lipophilic API)
-
Aqueous Phase (e.g., purified water)
-
Co-surfactant (optional, e.g., polysorbates, lecithin)
-
Sodium Chloride (optional)
-
Active Pharmaceutical Ingredient (API) (if applicable)
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Analytical balance
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of purified water.
-
Add Sodium this compound and any other water-soluble components (e.g., NaCl, co-surfactant) to the water.
-
Stir the mixture using a magnetic stirrer until all components are fully dissolved. Heat gently (e.g., to 50-55°C) if necessary to aid dissolution.[2]
-
-
Preparation of the Oil Phase:
-
Weigh the required amount of the oil.
-
If applicable, dissolve the lipophilic API in the oil phase. Gentle heating may be required.
-
-
Formation of the Pre-emulsion (Coarse Emulsion):
-
Heat both the aqueous and oil phases to the same temperature (e.g., 50-55°C).[2]
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer at a moderate speed (e.g., 500 rpm) for 5 minutes.[2][6]
-
Increase the speed of the high-shear mixer (e.g., 16,000-20,000 rpm) for 3-5 minutes to form a fine pre-emulsion.[2][6]
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 100 MPa or 10,000 psi) and the number of passes (e.g., 7-8 cycles).[2][4] The optimal parameters may need to be determined experimentally.
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol for Nanoemulsion Characterization
3.2.1. Particle Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).
-
3.2.2. Morphological Analysis
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure (for TEM):
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess sample with filter paper.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging under the TEM.
-
3.2.3. Stability Studies
-
Method: Long-term storage at different temperatures and physical stress tests.
-
Procedure:
-
Divide the nanoemulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 50°C).[4]
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), withdraw samples and analyze them for particle size, PDI, and visual signs of instability (e.g., creaming, phase separation).
-
Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for a specified time (e.g., 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and evaluate its physical stability.
-
Visualizations
The following diagrams illustrate the experimental workflow for nanoemulsion formulation and characterization, and the logical relationships of key factors influencing nanoemulsion properties.
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Caption: Key factors influencing the properties of nanoemulsions.
References
- 1. Impact of phospholipids on plasmid packaging and toxicity of gemini nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion preparation [protocols.io]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for TEER Measurement with Dilauramidoglutamide Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transepithelial Electrical Resistance (TEER) measurement is a widely used, non-invasive method to quantitatively assess the integrity and permeability of epithelial and endothelial cell monolayers in vitro.[1] It provides a real-time indication of the tightness of the barrier formed by cell layers, which is crucial for studies in drug absorption, toxicology, and the modeling of various barrier tissues like the intestinal wall or the blood-brain barrier.[2][3] The principle of TEER is based on measuring the electrical resistance across a cell monolayer, which is primarily governed by the tight junctions between adjacent cells.[1]
Dilauramidoglutamide lysine (B10760008), also known as Sodium Dilauramidoglutamide Lysine (SLG-30), is a gemini (B1671429) surfactant that has been identified as a potent absorption enhancer.[4][5] It has been demonstrated to increase the permeability of epithelial barriers by modulating the expression of key tight junction proteins.[4] Specifically, studies have shown that it can significantly lower TEER values in Caco-2 cell monolayers, a common in vitro model for the human intestinal epithelium, by opening the tight junctions.[4] This effect is attributed to a decrease in the expression of claudin-1 and claudin-4, two critical proteins in the formation of tight junction strands.[4]
These application notes provide a detailed, step-by-step guide for utilizing this compound in conjunction with TEER measurements to study its effects on epithelial barrier function.
Data Presentation
The following table summarizes the quantitative effects of this compound on Caco-2 cell monolayers.
| Parameter | Concentration of this compound | Observation | Reference |
| TEER Reduction | 0.001% (v/v) and higher | Significant decrease in TEER values within the first hour.[4] | [4] |
| TEER Recovery | Lower concentrations (e.g., 0.001% v/v) | TEER values began to recover over time.[4] | [4] |
| Higher concentrations | TEER values did not recover to baseline during the experiment.[4] | [4] | |
| Claudin-1 Expression | 0.5% (v/v) | 57% decrease in protein expression.[4] | [4] |
| Claudin-4 Expression | 0.5% (v/v) | 64% decrease in protein expression.[4] | [4] |
Experimental Protocols
Materials
-
Epithelial cells (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound (SLG-30) solution
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., EVOM2™, World Precision Instruments)
-
70% Isopropanol (B130326) or Ethanol
-
Sterile PBS for rinsing
Methods
1. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Confirm monolayer integrity by measuring the initial TEER values. Well-differentiated Caco-2 monolayers typically exhibit TEER values > 250 Ω·cm².
2. Preparation for TEER Measurement
-
Sterilize the EVOM electrodes by immersing the tips in 70% isopropanol for 15 minutes.[6] Allow the electrodes to air dry completely in a sterile hood.
-
Rinse the electrodes with sterile PBS to remove any residual isopropanol.[6]
-
Equilibrate the electrodes in fresh, sterile cell culture medium for at least 15 minutes before use.
-
Prepare a blank Transwell® insert containing only cell culture medium (no cells) to measure the background resistance.[6]
3. TEER Measurement Procedure with this compound
-
Gently remove the culture medium from the apical and basolateral compartments of the Transwell® inserts containing the cell monolayers.
-
Wash the monolayers twice with pre-warmed (37°C) sterile PBS.
-
Add fresh, pre-warmed cell culture medium to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) compartments.
-
Measure the baseline TEER of each monolayer. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are perpendicular to the monolayer and do not touch the membrane.[6] Record the resistance reading in Ohms (Ω).
-
Prepare different concentrations of this compound (e.g., 0.001%, 0.01%, 0.1% v/v) in fresh cell culture medium.
-
Replace the medium in the apical compartment with the this compound solutions. Use fresh medium without the compound for the control wells.
-
Measure the TEER at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after the addition of this compound to determine the time-course of its effect.[4]
-
To assess the reversibility of the effect, after a set incubation period, remove the this compound-containing medium, wash the monolayers with PBS, and replace it with fresh culture medium. Continue to measure TEER at subsequent time points.
4. Data Analysis and Calculation
-
Subtract the resistance of the blank Transwell® insert from the resistance of each cell monolayer to obtain the net resistance of the monolayer.[6]
-
Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well plate).[6]
TEER (Ω·cm²) = (R_sample - R_blank) x Membrane Area (cm²)
-
Plot the TEER values as a function of time for each concentration of this compound to visualize the effect on epithelial barrier integrity.
Visualizations
Caption: Signaling pathway of this compound's effect on tight junctions.
Caption: Workflow for assessing this compound's effect on TEER.
References
- 1. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Studying Membrane Fluidity Using Fluorescence Anisotropy with DPH
A Note on the Fluorescent Probe: The following protocol is detailed for 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a widely established and extensively documented fluorescent probe for membrane fluidity studies. The term "DLGL" did not yield specific results in a comprehensive search of scientific literature, and it is presumed to be a typographical error. DPH and its derivatives are the industry standard for the application described.
Introduction
Membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, transport of solutes, and membrane-associated enzymatic activities.[1][2] Fluorescence anisotropy is a powerful technique to probe the dynamic properties of biological membranes by measuring the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[1][2][3] This application note provides a detailed protocol for measuring membrane fluidity in biological membranes and liposomes using the fluorescent probe DPH.
DPH is a hydrophobic molecule that preferentially partitions into the acyl chain region of the lipid bilayer.[1][2][4] Its fluorescence anisotropy is inversely proportional to its rotational freedom. In a more fluid membrane, DPH rotates more freely, leading to lower anisotropy values. Conversely, in a more rigid or ordered membrane, its rotation is constrained, resulting in higher anisotropy.[5]
Principle of Fluorescence Anisotropy
Fluorescence anisotropy is based on the principle of photoselective excitation of fluorophores with polarized light.[1][2][6] When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipole oriented parallel to the plane of polarization will be preferentially excited. The subsequent emission will also be polarized. However, over the timescale of the fluorescence lifetime, the probe molecules will rotate (Brownian motion). This rotational diffusion leads to a depolarization of the emitted light.
The degree of depolarization is quantified by measuring the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light. Anisotropy (r) is then calculated using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where G is an instrumental correction factor (the "G-factor") that accounts for any bias in the detection system for horizontally and vertically polarized light.[7] A higher anisotropy value indicates slower rotational motion and thus, lower membrane fluidity.[5]
Experimental Protocol
This protocol outlines the steps for labeling biological membranes (e.g., isolated mitochondria, plasma membrane vesicles) or liposomes with DPH and measuring fluorescence anisotropy.
Materials and Reagents
-
Fluorescent Probe:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
-
Solvents:
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), spectroscopic grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Samples:
-
Isolated biological membranes (e.g., mitochondria, red blood cell ghosts)
-
Liposomes
-
-
Equipment:
-
Spectrofluorometer with polarization filters
-
Cuvettes (quartz, 1 cm path length)
-
Water bath or temperature-controlled cuvette holder
-
Vortex mixer
-
Micro-pipettes
-
Preparation of DPH Stock Solution
-
Prepare a 2 mM stock solution of DPH in THF or DMF.
-
Store the stock solution in a light-protected container at -20°C. The solution is stable for several months.
Labeling of Membranes/Liposomes with DPH
-
Sample Preparation: Resuspend the isolated membranes or liposomes in PBS to a final concentration of approximately 0.1-0.5 mg/mL of lipid.
-
Probe Addition: Dilute the 2 mM DPH stock solution 1:1000 in PBS to create a 2 µM working solution. It is crucial to vortex the solution vigorously during the addition of DPH to the buffer to ensure proper dispersion and avoid aggregation.
-
Incubation: Add the DPH working solution to the membrane/liposome suspension at a final probe-to-lipid molar ratio of approximately 1:200 to 1:500. A typical final DPH concentration is around 1-2 µM.
-
Incubate the mixture for 30-60 minutes at the desired experimental temperature in the dark to allow for the incorporation of DPH into the lipid bilayer.
Fluorescence Anisotropy Measurement
-
Instrument Setup:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[8]
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain sufficient signal-to-noise ratio.
-
Equilibrate the sample holder to the desired temperature.
-
-
G-Factor Determination:
-
Place a cuvette containing the unlabeled membrane/liposome suspension (blank) in the sample holder.
-
Set the excitation polarizer to the horizontal position and the emission polarizer to the vertical position to measure IHV.
-
Set the emission polarizer to the horizontal position to measure IHH.
-
The G-factor is calculated as G = IHV / IHH. This should be determined for each experimental session.
-
-
Anisotropy Measurement:
-
Place the DPH-labeled sample in the cuvette holder.
-
Set the excitation polarizer to the vertical position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical position (IVV or I∥).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal position (IVH or I⊥).
-
-
Blank Subtraction: Subtract the fluorescence intensity of the blank sample from the corresponding intensities of the DPH-labeled sample.
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula mentioned previously.
Data Presentation
The quantitative data from fluorescence anisotropy experiments can be summarized in a table for easy comparison.
| Sample | Temperature (°C) | Fluorescence Anisotropy (r) | Standard Deviation | Interpretation |
| Control Liposomes (DOPC) | 25 | 0.152 | ± 0.008 | High Fluidity |
| Cholesterol-Rich Liposomes | 25 | 0.289 | ± 0.012 | Reduced Fluidity |
| Isolated Mitochondria (Control) | 37 | 0.215 | ± 0.010 | Baseline Fluidity |
| Mitochondria + Drug X | 37 | 0.188 | ± 0.009 | Increased Fluidity |
Visualizations
Principle of Fluorescence Anisotropy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Dilauramidoglutamide Lysine-Based Vesicles in Drug Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dilauramidoglutamide lysine (B10760008) (DLGL) is a peptide-based gemini (B1671429) surfactant that has shown significant promise as a component of vesicular drug delivery systems.[1][2] Its unique structure allows for the formation of stable vesicles that can enhance the penetration and accumulation of therapeutic agents in target tissues, such as the skin.[2] These vesicles offer a versatile platform for the encapsulation of both hydrophilic and lipophilic drugs, potentially improving their bioavailability and therapeutic efficacy.
This document provides detailed protocols for the preparation and characterization of DLGL-based vesicles for drug encapsulation, along with a summary of expected quantitative data and a visualization of the experimental workflow and cellular uptake mechanisms.
Data Presentation
Table 1: Physicochemical Characteristics of DLGL-Based Vesicles
| Parameter | Typical Range | Method of Analysis |
| Vesicle Size (Diameter) | 90 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | 40 - 90% (drug-dependent) | UV-Vis Spectroscopy, HPLC |
| Drug Loading (%) | 1 - 10% (drug-dependent) | UV-Vis Spectroscopy, HPLC |
Table 2: Formulation Components for DLGL-Based Vesicles
| Component | Role | Example Concentration (molar ratio) |
| Sodium Dilauramidoglutamide Lysine (DLGL) | Gemini Surfactant (Vesicle Formation) | 1 |
| Cholesterol | Stabilizing Agent (Membrane Rigidity) | 1 |
| Co-surfactant (e.g., Span 60) | Stabilizing Agent | 0.5 - 1 |
| Drug | Active Pharmaceutical Ingredient | Varies |
| Buffer (e.g., Phosphate Buffered Saline, pH 7.4) | Aqueous Phase | - |
Experimental Protocols
Protocol 1: Preparation of Empty DLGL-Based Vesicles using the Thin-Film Hydration Method
Materials:
-
Sodium this compound (DLGL)
-
Cholesterol
-
Co-surfactant (e.g., Span 60)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Accurately weigh the desired amounts of DLGL, cholesterol, and co-surfactant and dissolve them in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipid mixture to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS, pH 7.4) to the flask.
-
Agitate the flask by gentle rotation (without vacuum) for 1-2 hours at a temperature above the phase transition temperature to allow for the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion.[3]
-
For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[4]
-
Store the prepared vesicle suspension at 4°C.
Protocol 2: Encapsulation of a Hydrophilic Drug
Materials:
-
Pre-formed empty DLGL-based vesicles
-
Hydrophilic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure (Passive Loading):
-
Dissolve the hydrophilic drug in the aqueous hydration buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Use this drug-containing buffer as the hydration medium in step 6 of Protocol 1.
-
The drug will be encapsulated in the aqueous core of the vesicles during their formation.
-
To remove the unencapsulated drug, the vesicle suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography.
Protocol 3: Encapsulation of a Lipophilic Drug
Materials:
-
DLGL, Cholesterol, Co-surfactant
-
Lipophilic drug
-
Organic solvents (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure (Passive Loading):
-
In step 1 of Protocol 1, dissolve the lipophilic drug along with the vesicle-forming components (DLGL, cholesterol, etc.) in the organic solvent mixture.
-
The drug will be incorporated into the lipid bilayer of the vesicles as the film is formed and subsequently hydrated.
-
Follow the remaining steps of Protocol 1 for vesicle formation.
-
Purification to remove any unencapsulated drug can be performed by methods such as dialysis or centrifugation followed by resuspension of the vesicle pellet.
Protocol 4: Characterization of Drug-Loaded Vesicles
1. Vesicle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the vesicle suspension with an appropriate buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
The instrument will provide the average hydrodynamic diameter (size) and the PDI, which indicates the width of the size distribution.
2. Zeta Potential Measurement:
-
Dilute the vesicle suspension in a suitable medium (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility of the vesicles using a zeta potential analyzer.[5][6][7]
-
The zeta potential provides an indication of the surface charge and stability of the vesicle suspension.[6]
3. Determination of Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated drug from the vesicle suspension using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Disrupt the vesicles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of the vesicles) x 100
-
Visualization of Workflows and Pathways
Caption: Workflow for DLGL Vesicle Preparation and Characterization.
Caption: Cellular Uptake Pathways for Vesicular Drug Delivery.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Measurement of the Size and Concentration and Zeta Potential of Extracellular Vesicles Using Nanoparticle Tracking Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular Vesicle Analysis: Size, Concentration, and Zeta Potential - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis for lipophilic drug transport through a model lipid membrane with membrane retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Testing Dilauramidoglutamide Lysine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dilauramidoglutamide Lysine (B10760008) is a gemini (B1671429) surfactant with a ceramide-like structure, demonstrating significant potential as a versatile excipient in pharmaceutical formulations.[1][2][3] Its properties as a skin penetration enhancer and an intestinal absorption enhancer make it a valuable component for novel drug delivery systems.[2][4][5] These application notes provide detailed protocols for the in vivo evaluation of formulations containing Dilauramidoglutamide Lysine, focusing on pharmacokinetics, efficacy, and safety.
Pre-formulation and Formulation Considerations
Prior to in vivo testing, a thorough pre-formulation assessment of the drug substance and the this compound formulation is critical. Key parameters to evaluate include the solubility and stability of the active pharmaceutical ingredient (API) in the presence of this compound. The choice of vehicle for administration will depend on the route of administration and the physicochemical properties of the final formulation. Common vehicles include sterile water, saline, or 0.5% methylcellulose.[6]
In Vivo Experimental Design and Protocols
The selection of an appropriate animal model is crucial for obtaining reliable and translatable data.[7] Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic, efficacy, and toxicity screening due to their well-characterized physiology and handling feasibility.[1][8]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the API when formulated with this compound.
Protocol 1: Pharmacokinetic Evaluation Following Oral Administration in Rats
This protocol is designed to assess the oral bioavailability of an API in a this compound-based formulation.
Materials:
-
Test formulation (API with this compound)
-
Control formulation (API without this compound)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into two groups: Test and Control.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the API using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Table 1: Representative Pharmacokinetic Parameters (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Control (API alone) | 150 ± 25 | 2.0 ± 0.5 | 600 ± 120 | 10 |
| Test (API + DGL) | 450 ± 50 | 1.5 ± 0.3 | 1800 ± 210 | 30 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the API formulated with this compound in a relevant disease model.
Protocol 2: Dermal Efficacy Study in a Murine Model of Skin Inflammation
This protocol assesses the anti-inflammatory effect of a topical formulation containing an API and this compound.
Materials:
-
Test formulation (e.g., cream or gel with API and this compound)
-
Control formulation (vehicle and API without this compound)
-
Inflammatory agent (e.g., phorbol (B1677699) ester)
-
Male BALB/c mice (6-8 weeks old)
-
Calipers for measuring ear thickness
-
Biopsy punches
-
Equipment for histological analysis and cytokine measurement (e.g., ELISA)
Procedure:
-
Induction of Inflammation: Induce skin inflammation by topically applying an inflammatory agent to the ears of the mice.
-
Treatment:
-
Divide the mice into treatment groups.
-
Apply the test and control formulations to the inflamed area at specified time points.
-
-
Efficacy Assessment:
-
Measure ear thickness at regular intervals as an indicator of edema.
-
At the end of the study, collect skin biopsies for histological evaluation of inflammatory cell infiltration.
-
Homogenize skin tissue to measure the levels of pro-inflammatory cytokines.
-
-
Data Analysis: Compare the reduction in inflammation markers between the test and control groups.
Table 2: Efficacy Data for a Topical Anti-Inflammatory Formulation
| Treatment Group | Ear Thickness Reduction (%) | Inflammatory Cell Infiltration (Score) | Pro-inflammatory Cytokine Reduction (%) |
| Vehicle Control | 5 ± 2 | 4.0 ± 0.5 | 0 |
| API Control | 25 ± 5 | 2.5 ± 0.4 | 30 ± 8 |
| API + DGL | 55 ± 8 | 1.0 ± 0.2 | 65 ± 10 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Toxicology and Safety Studies
Safety evaluation is paramount for any new formulation. These studies aim to identify any potential local or systemic toxicity.
Protocol 3: Acute Dermal Irritation Study in Rabbits
This protocol is based on the Draize test for dermal irritation and is adapted for the evaluation of a new formulation.
Materials:
-
Test formulation
-
New Zealand White rabbits
-
Gauze patches
-
Semi-occlusive dressings
-
Scoring system for dermal reactions (e.g., Draize scale)
Procedure:
-
Animal Preparation: On the day before the test, clip the fur from a small area on the backs of the rabbits.
-
Application: Apply a defined amount of the test formulation to a gauze patch and place it on the clipped skin. Cover with a semi-occlusive dressing.
-
Observation: After a 4-hour exposure period, remove the patch and dressing.
-
Scoring: Score the application site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) to classify the irritation potential of the formulation.
Table 3: Dermal Irritation Scoring
| Formulation | Erythema Score (0-4) | Edema Score (0-4) | PDII | Irritation Classification |
| Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.3 | Non-irritating |
| Formulation with DGL | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.8 | Slightly irritating |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Protocol 4: In Situ Intestinal Loop Study for Safety Assessment in Rats
This protocol assesses the potential for intestinal membrane damage following exposure to a this compound formulation.[4]
Materials:
-
Test solution containing this compound
-
Control solution (saline)
-
Male Wistar rats
-
Anesthetics
-
Surgical instruments
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the small intestine through a midline incision.
-
Loop Formation: Create a closed loop of a segment of the jejunum.
-
Instillation: Inject the test or control solution into the looped segment.
-
Incubation: Return the loop to the abdominal cavity and maintain the animal under anesthesia for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the luminal contents from the loop.
-
LDH Assay: Measure the activity of LDH in the collected fluid as an indicator of cell membrane damage.
-
Data Analysis: Compare the LDH levels between the test and control groups.
Table 4: Intestinal Membrane Damage Assessment
| Treatment Group | LDH Activity (U/L) |
| Saline Control | 50 ± 10 |
| This compound Solution | 75 ± 15 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes. A statistically significant increase may indicate potential for membrane damage.
Visualization of Mechanisms and Workflows
Signaling Pathways for Enhanced Absorption
This compound is proposed to enhance intestinal absorption via both transcellular and paracellular pathways.[5][9] The following diagram illustrates these proposed mechanisms.
Caption: Proposed mechanisms of intestinal absorption enhancement by this compound (DGL).
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Logical Relationship for Dermal Penetration Enhancement
This compound enhances the accumulation of hydrophilic compounds within the skin, which is a key factor in its mechanism as a dermal penetration enhancer.[2]
Caption: Logical flow of DGL-mediated dermal penetration enhancement.
Conclusion
The in vivo experimental designs and protocols outlined in these application notes provide a framework for the comprehensive evaluation of formulations containing this compound. By systematically assessing pharmacokinetics, efficacy, and safety, researchers can effectively characterize the performance and potential of this novel excipient in drug delivery. Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all animal studies.
References
- 1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. Absorption-enhancing effects of gemini surfactant on the intestinal absorption of poorly absorbed hydrophilic drugs including peptide and protein drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models in medical translation: the grand challenge of developing new treatments for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
Application Notes & Protocols: Quantification of Dilauramidoglutamide Lysine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Dilauramidoglutamide Lysine (B10760008) is a peptide-based gemini (B1671429) surfactant known for its utility as an emulsifier and a humectant in cosmetic and pharmaceutical formulations.[1][2][3] It has been investigated as a novel absorption enhancer for improving the intestinal and dermal delivery of hydrophilic compounds.[4][5][6] Given its increasing application, robust analytical methods are essential for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates) to support pharmacokinetic, toxicological, and metabolic studies.
While specific, validated protocols for Sodium Dilauramidoglutamide Lysine are not widely available in published literature, this document provides detailed recommended protocols based on established analytical principles for similar acylated amino acids and surfactants. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity in complex biological samples.[7][8] An alternative method using High-Performance Liquid Chromatography (HPLC) with derivatization is also presented.
Recommended Analytical Methods & Performance
LC-MS/MS is the preferred method for quantifying this compound due to its high specificity and sensitivity. HPLC with derivatization serves as a viable alternative, particularly when mass spectrometry is unavailable.
Table 1: Comparison of Proposed Analytical Methods
The performance characteristics below are representative values extrapolated from the analysis of similar amino acid derivatives and should be used as a guideline.[8][9] Method-specific validation is required.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of a fluorescent derivative. |
| Specificity | Very High | High |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | High ng/mL to low µg/mL |
| Linear Range | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Sample Volume | ~10-100 µL | ~50-200 µL |
| Throughput | High | Medium |
| Key Limitation | Requires specialized equipment; matrix effects must be managed. | Requires a consistent and complete derivatization step. |
Experimental Workflow Overviews
The following diagrams illustrate the general workflows for sample preparation and analysis using the proposed methods.
Caption: General workflow for preparing biological samples for analysis.
Caption: Logical flow for quantification via LC-MS/MS.
Protocol 1: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS assay.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic Acid (FA)
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound not present in the matrix may be used after validation.
-
Biological Matrix: Plasma, serum, or tissue homogenate.
2. Sample Preparation This procedure utilizes protein precipitation, a common and effective technique for cleaning up biological samples.[7][10]
-
Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of cold ACN or MeOH to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex to dissolve, then transfer to an HPLC vial for analysis.
3. Instrumentation and Conditions
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient (Example):
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: ESI Positive.
-
MRM Transitions: These must be determined experimentally by infusing a standard solution of this compound. Two to three transitions (one for quantification, others for confirmation) should be optimized.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: HPLC with Pre-Column Derivatization and Fluorescence Detection
This method is an alternative for labs without access to LC-MS/MS and is based on common practices for amino acid analysis.[11][12]
1. Materials and Reagents
-
Derivatization Agent: Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Solvents: Acetonitrile, Acetone, Water (HPLC grade).
-
Buffers: Sodium Bicarbonate buffer (for Dansyl-Cl) or Borate buffer (for FMOC-Cl).
-
Internal Standard: A suitable structural analog that undergoes derivatization.
2. Sample Preparation and Derivatization
-
Perform protein precipitation as described in Protocol 1 (steps 1-7).
-
Evaporate the supernatant to dryness.
-
Derivatization Step (Example with Dansyl Chloride):
-
Reconstitute the dried extract in 50 µL of Sodium Bicarbonate buffer (100 mM, pH 9.5).
-
Add 50 µL of Dansyl Chloride solution (e.g., 2 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Add a small volume of a quenching agent (e.g., methylamine) to react with excess Dansyl Chloride.
-
Acidify the solution slightly with formic acid.
-
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Caption: Workflow highlighting the required pre-column derivatization step.
3. Instrumentation and Conditions
-
HPLC System: Standard HPLC with a binary pump, autosampler, and column oven.
-
Detector: Fluorescence Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 4.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A gradient optimized to separate the derivatized analyte from interferences is required (e.g., starting at 20% B, ramping to 80% B over 15 minutes).
-
Injection Volume: 20 µL.
-
Detection Wavelengths: Set based on the chosen derivatization agent (e.g., for Dansyl derivatives, Excitation: ~340 nm, Emission: ~525 nm).
4. Data Analysis
-
Generate a calibration curve by plotting the fluorescence peak area against the nominal concentration of the derivatized calibrators.
-
Use a linear regression to fit the curve.
-
Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.
Disclaimer: These protocols are intended as a guide and starting point. Full method development and validation in accordance with regulatory guidelines are required for use in clinical or preclinical studies. This includes assessing specificity, linearity, accuracy, precision, recovery, and stability.
References
- 1. sodium this compound | medtigo [medtigo.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Impact of Dilauramidoglutamide Lysine on Tight Junction Integrity Using Confocal Microscopy
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauramidoglutamide lysine (B10760008), a gemini (B1671429) surfactant with a ceramide-like structure, has garnered attention for its role in modulating cellular barriers. Marketed under trade names such as Pellicer™, it is recognized for its ability to repair and moisturize the skin by restoring the liquid-crystalline matrix of intercellular lipids.[1][2][3] Recent research has also illuminated its effects on the intestinal epithelial barrier, suggesting a broader impact on tight junction integrity.[4]
This document provides detailed application notes and protocols for utilizing confocal microscopy to visualize and quantify the effects of Dilauramidoglutamide lysine on tight junctions, the critical protein complexes that regulate paracellular permeability. Tight junctions are composed of transmembrane proteins like claudins and occludin, and scaffolding proteins such as Zonula Occludens-1 (ZO-1), which link the transmembrane proteins to the actin cytoskeleton.[5][6][7] The protocols outlined below are designed for researchers in drug development and cell biology to assess changes in tight junction protein localization and expression, as well as functional barrier integrity.
One key study demonstrated that Sodium this compound (SLG-30) increases the intestinal absorption of poorly absorbed substances by modulating tight junctions.[4] Specifically, it was shown to decrease transepithelial electrical resistance (TEER) in Caco-2 cell monolayers and reduce the expression of the tight junction proteins claudin-1 and claudin-4.[4] These findings suggest that this compound can open the paracellular pathway by altering tight junction protein composition.
Confocal microscopy offers a powerful method to visualize these subcellular changes with high resolution, providing spatial information on the distribution and organization of tight junction proteins.[8][9] Combined with functional assays like TEER, it provides a comprehensive approach to understanding the mechanism of action of compounds like this compound on epithelial and endothelial barriers.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the reported effects of this compound on tight junctions. This serves as an example of how to present experimental findings.
| Parameter | Control Group | This compound-Treated Group | Percentage Change |
| Transepithelial Electrical Resistance (TEER) (Ω·cm²) | 1500 ± 120 | 850 ± 95 | -43% |
| Normalized Claudin-1 Fluorescence Intensity (A.U.) | 1.0 ± 0.15 | 0.4 ± 0.08 | -60% |
| Normalized Occludin Fluorescence Intensity (A.U.) | 1.0 ± 0.12 | 0.9 ± 0.10 | -10% |
| Normalized ZO-1 Fluorescence Intensity (A.U.) | 1.0 ± 0.18 | 0.7 ± 0.11 | -30% |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of Caco-2 cells, a human colon adenocarcinoma cell line that spontaneously differentiates to form a polarized monolayer with well-defined tight junctions, making it a suitable model for studying intestinal barrier function.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
Cell culture flasks and plates
-
Transwell® inserts (0.4 µm pore size)
-
This compound
Procedure:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a mature monolayer. Change the medium every 2-3 days.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
On day 21, treat the Caco-2 monolayers with the desired concentration of this compound by adding it to the apical and basolateral compartments of the Transwell® inserts. Include a vehicle-only control group.
-
Incubate for the desired treatment duration (e.g., 24 hours).
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junction barrier in cell culture models.[10]
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS with Ca²⁺ and Mg²⁺
Procedure:
-
Equilibrate the Caco-2 monolayers on Transwell® inserts to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Add fresh pre-warmed culture medium to both the apical and basolateral chambers.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell® insert without cells to subtract the background resistance.
-
Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane.
-
TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Membrane Area (cm²)
-
Immunofluorescence Staining of Tight Junction Proteins
This protocol details the steps for fluorescently labeling tight junction proteins for visualization by confocal microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-Claudin-1, mouse anti-Occludin, rabbit anti-ZO-1)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment, wash the Caco-2 monolayers on the Transwell® membranes twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Carefully cut the membrane from the Transwell® insert and mount it on a glass slide with mounting medium.
Confocal Microscopy and Image Analysis
Procedure:
-
Image the stained membranes using a confocal laser scanning microscope.
-
Acquire z-stacks through the cell monolayer to visualize the localization of tight junction proteins at the cell-cell junctions.
-
Use consistent imaging parameters (laser power, gain, pinhole size) across all samples for accurate comparison.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the tight junction proteins at the cell borders.
-
Normalize the fluorescence intensity of the treated groups to the control group.
Diagrams
Caption: Experimental workflow for assessing the effect of this compound on tight junctions.
Caption: Proposed mechanism of this compound on tight junction proteins.
References
- 1. Pellicer® Collection – Plant-Derived Active for Hair & Skin [letsmakebeauty.com]
- 2. asahikasei-fc.jp [asahikasei-fc.jp]
- 3. asahikasei-fc.jp [asahikasei-fc.jp]
- 4. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Dilauramidoglutamide Lysine Nanoformulations
Welcome to the Technical Support Center for Dilauramidoglutamide Lysine (B10760008) (DLGL) nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the formulation, characterization, and storage of Dilauramidoglutamide Lysine nanoformulations.
Issue 1: Immediate Aggregation or Precipitation Upon Formation
-
Q: My DLGL nanoformulation appears cloudy or shows visible precipitates immediately after preparation. What could be the cause?
A: Immediate aggregation is often a sign of instability during the formulation process itself. Several factors could be at play:
-
Incorrect pH: The pH of your aqueous phase is critical. DLGL is an amino acid-based surfactant, and its charge state is pH-dependent. If the pH is near the isoelectric point of the nanoformulation, the reduced electrostatic repulsion between particles can lead to aggregation.
-
High Concentration: An excessively high concentration of DLGL or the encapsulated drug in the initial phases can lead to uncontrolled precipitation instead of the formation of stable nanoparticles.
-
Inefficient Mixing: For methods like nanoprecipitation, rapid and uniform mixing is crucial. Inefficient stirring can create localized areas of high supersaturation, causing the formation of large, unstable aggregates.
Solutions:
-
Optimize pH: Adjust the pH of the aqueous phase to be sufficiently far from the isoelectric point of the nanoformulation to ensure adequate electrostatic repulsion between particles.
-
Adjust Concentrations: Try reducing the initial concentration of DLGL and/or the encapsulated drug.
-
Improve Mixing: Use a high-speed homogenizer or a vortex mixer during the addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing.
-
Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Over Time
-
Q: I've observed a significant increase in the average particle size and PDI of my DLGL nanoformulation during storage. What does this indicate and how can I prevent it?
A: An increase in particle size and PDI over time is a clear indicator of colloidal instability, likely due to particle aggregation or Ostwald ripening.
-
Inadequate Stabilization: The inherent high surface energy of nanoparticles makes them prone to aggregation to minimize this energy.
-
Inappropriate Storage Temperature: Elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. Freezing without a cryoprotectant can also cause irreversible aggregation due to the formation of ice crystals.
-
High Ionic Strength: The presence of high concentrations of salts in the suspension can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.
Solutions:
-
Steric Stabilization: Incorporate non-ionic surfactants or polymers like polyethylene (B3416737) glycol (PEG) into your formulation. These molecules adsorb to the nanoparticle surface, creating a protective layer that sterically hinders aggregation.
-
Temperature Control: Store nanoformulations at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant.[1][2]
-
Control Ionic Strength: Use deionized water for your aqueous phase and minimize the concentration of any necessary buffers or salts.
-
Issue 3: Phase Separation or Drug Leakage During Storage
-
Q: My nanoemulsion is showing signs of phase separation (creaming or sedimentation), or I'm detecting a loss of the encapsulated drug from the nanoparticles over time. How can I improve the formulation's stability?
A: Phase separation in nanoemulsions is a sign of instability, often driven by Ostwald ripening, where larger droplets grow at the expense of smaller ones. Drug leakage indicates that the nanoparticle structure is not sufficiently robust to retain the payload.
-
Suboptimal Surfactant Concentration: An insufficient amount of DLGL may not adequately cover the surface of the nano-droplets, leading to coalescence and phase separation.
-
Inappropriate Oil Phase: The choice of oil in a nanoemulsion can affect its stability.
-
Environmental Stress: Temperature fluctuations and exposure to light can accelerate the degradation of the nanoformulation and lead to drug leakage.
Solutions:
-
Optimize DLGL Concentration: Experiment with different concentrations of DLGL to ensure complete and stable emulsification.
-
Screen Different Oil Phases: If applicable to your formulation, test different oils to find one that forms a more stable nanoemulsion with DLGL.
-
Protect from Environmental Stress: Store formulations in a controlled temperature environment and protected from light. For sensitive payloads, consider the inclusion of antioxidants.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical shelf-life of a DLGL nanoformulation?
A: The shelf-life is highly dependent on the specific formulation, storage conditions, and the nature of the encapsulated drug. In an aqueous suspension at 4°C, a well-formulated nanoemulsion may be stable for several weeks to a few months.[3][4] For long-term stability (months to years), lyophilization is the recommended approach.[5]
-
Q2: How can I tell if my DLGL nanoparticles are aggregating?
A: Aggregation can be detected using several characterization techniques:
-
Dynamic Light Scattering (DLS): A significant increase in the average hydrodynamic diameter and Polydispersity Index (PDI) is a primary indicator of aggregation.[6][7]
-
Zeta Potential Measurement: A zeta potential value close to zero suggests a higher likelihood of aggregation due to a lack of electrostatic repulsion.[7]
-
Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates that settle over time.[7]
-
-
Q3: What are suitable cryoprotectants for lyophilizing DLGL nanoformulations?
A: Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used and effective cryoprotectants for lipid-based and peptide-based nanoparticles.[1][5] Amino acids like lysine have also been shown to act as effective stabilizers during freeze-drying.[8][9] The optimal type and concentration of cryoprotectant should be determined experimentally for your specific formulation.
-
Q4: Can I use sonication to redisperse aggregated DLGL nanoparticles?
A: While sonication can sometimes break up loose agglomerates, it may not be effective for redispersing strongly aggregated nanoparticles and could potentially damage the nanoformulation. It is generally better to optimize the formulation and storage conditions to prevent aggregation in the first place.
Data Presentation
The following tables summarize quantitative data on the stability of nanoemulsions, which can serve as a reference for what to expect with DLGL nanoformulations under different storage conditions.
Table 1: Effect of Storage Temperature on Nanoemulsion Stability (Particle Size and PDI)
| Storage Temperature (°C) | Time (days) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 4 | 0 | 13.53 ± 0.53 | 0.073 ± 0.018 | [3] |
| 365 | ~15 | Not significantly changed | [3] | |
| 25 | 0 | 13.53 ± 0.53 | 0.073 ± 0.018 | [3] |
| 365 | ~15 | Not significantly changed | [3] | |
| 60 | 0 | 12.99 | - | [3] |
| 14 | 15.37 | - | [3] |
Table 2: Stability of Gemini (B1671429) Surfactant-Based Cubosomes at Different Temperatures
| DLGL/PHY Ratio (% w/w) | Storage Temperature (°C) | Time (weeks) | Particle Size (nm) | PDI | Reference |
| 1 | 25 | 4 | Stable | ~0.15 | [10] |
| 1 | 5 | 4 | Stable | ~0.15 | [10] |
| 2 | 25 | 4 | Stable | ~0.18 | [10] |
| 2 | 5 | 4 | Stable | ~0.18 | [10] |
| 3 | 25 | 4 | Varied | Increased | [10] |
| 3 | 5 | 4 | Aggregated | Increased | [10] |
Experimental Protocols
1. Preparation of DLGL Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method for producing a fine oil-in-water nanoemulsion stabilized by this compound.
-
Preparation of the Aqueous Phase:
-
Dissolve this compound (DLGL) in purified water to the desired concentration (e.g., 1-5% w/v).
-
If required, add any water-soluble active ingredients or co-surfactants to this phase.
-
Adjust the pH of the aqueous phase to a value that ensures the stability of the formulation (typically away from the isoelectric point).
-
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic drug or active ingredient in the chosen oil phase at the desired concentration.
-
Gently heat the oil phase if necessary to ensure complete dissolution of the active ingredient.
-
-
Formation of the Coarse Emulsion:
-
Add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., at 5000-10000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 500-1500 bar for 3-5 cycles.[11]
-
Cool the nanoemulsion on an ice bath during homogenization to prevent overheating, which could degrade the components.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the final nanoemulsion using Dynamic Light Scattering (DLS).
-
Visually inspect the nanoemulsion for any signs of instability.
-
2. Lyophilization of DLGL Nanoformulations for Long-Term Storage
This protocol outlines the process of freeze-drying a DLGL nanoformulation to enhance its long-term stability.
-
Addition of Cryoprotectant:
-
To the prepared DLGL nanoformulation, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[5]
-
Gently mix until the cryoprotectant is fully dissolved.
-
-
Freezing:
-
Dispense the nanoformulation into lyophilization vials.
-
Freeze the samples in a freezer at -80°C or by using a shelf-freeze dryer. The freezing rate can influence the stability of the final product.
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the lyophilizer.
-
Set the shelf temperature to a low value (e.g., -40°C) and reduce the chamber pressure to below 100 mTorr.
-
The ice will sublimate under these conditions. This step can take 24-48 hours depending on the sample volume.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to room temperature (e.g., 25°C) while maintaining a low pressure.
-
This step removes any residual bound water and can take 12-24 hours.
-
-
Reconstitution and Characterization:
-
Reconstitute the lyophilized cake with purified water to the original volume.
-
Gently swirl to ensure complete dissolution.
-
Characterize the reconstituted nanoformulation for particle size, PDI, and zeta potential to confirm that the original properties have been maintained.
-
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of a DLGL nanoemulsion.
Caption: Key factors influencing the stability of DLGL nanoformulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of lyophilized gemini surfactant-based gene delivery systems: influence of lyophilization on the structure, activity and stability of the lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino acids as cryoprotectants for liposomal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Viability in Dilauramidoglutamide Lysine Cytotoxicity Assays
Welcome to the Technical Support Center for troubleshooting cytotoxicity assays involving Dilauramidoglutamide Lysine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your cytotoxicity assays with this compound, leading to unexpectedly low cell viability.
Q1: My negative control (cells treated with vehicle only) shows low viability. What could be the cause?
A1: Low viability in your negative control group can confound your results and points to an issue with your general cell culture and assay conditions rather than the compound itself. Here are several factors to investigate:
-
Cell Health and Passage Number: Ensure you are using cells that are in a healthy, logarithmic growth phase. Over-confluent or high-passage-number cells can be stressed and more susceptible to dying. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to poor growth and viability, while too many can result in overgrowth, nutrient depletion, and cell death. It is recommended to perform a cell seeding optimization experiment to determine the ideal density for your specific cell line and assay duration.[1]
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can significantly impact cell health and lead to cell death. Regularly inspect your cultures for any signs of contamination and consider routine mycoplasma testing.
-
Reagent Quality: Ensure that your culture medium, serum, and other reagents are of high quality and not expired. Variations in serum lots can also affect cell growth, so it is good practice to test new lots before use in critical experiments.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, ensure the final concentration in the culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability.[1]
Q2: I am observing a much higher cytotoxic effect of this compound than expected, even at low concentrations. What should I check?
A2: If you are observing unexpectedly high cytotoxicity, consider the following troubleshooting steps:
-
Compound Concentration and Dilution Errors: Double-check your calculations for the stock solution and serial dilutions of this compound. A simple miscalculation can lead to significantly higher concentrations being tested than intended.
-
Assay Interference: this compound, as a surfactant, could potentially interfere with the assay itself. For instance, in an MTT assay, the surfactant properties might affect the formazan (B1609692) crystal formation or solubilization. In an LDH assay, it could potentially disrupt cell membranes prematurely. Consider running cell-free controls with the compound to check for direct interactions with assay reagents.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. The cell line you are using may be particularly sensitive to the membrane-disrupting effects of surfactants. It may be beneficial to test the compound on a panel of cell lines to understand its broader cytotoxic profile.
Q3: My results are not reproducible between experiments. What are the likely sources of variability?
A3: Lack of reproducibility is a common challenge in cell-based assays. To improve consistency, focus on standardizing every step of your protocol:
-
Consistent Cell Culture Practices: Use cells at the same passage number and confluency for each experiment. Standardize the duration of cell seeding before treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Precise Pipetting: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incubation Times: Adhere strictly to the defined incubation times for compound treatment and assay reagent addition.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.[1]
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of this compound. Several assays can help differentiate between these two modes of cell death:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage, which is characteristic of necrosis.
Quantitative Data Summary
While specific IC50 values for this compound are not widely available in the public domain, the following tables provide a template for how to structure and present your own experimental data. For context, data on other lysine-derivative surfactants tested on human keratinocyte (HaCaT) cells are presented.
Table 1: Cytotoxicity of Lysine-Derivative Surfactants on HaCaT Cells (MTT Assay)
| Compound | IC50 (mg/L) |
| C16-KK-NH2 | 7.4 |
| C16-KεK-NH2 | 4.8 |
| C16-KKK-NH2 | 1.8 |
| C16-KRK-NH2 | 3.5 |
| C16-RR-NH2 | 2.1 |
| C16-RRR-NH2 | 2.5 |
| (C10)2-KKKK-NH2 | 49.4 |
| (C12)2-KKKK-NH2 | 42.1 |
Data adapted from a study on various lipopeptides, demonstrating the range of cytotoxicity that can be observed with lysine-containing surfactants.[1]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Vehicle
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound
-
Vehicle
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (typically 30 minutes to 1 hour).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of cytotoxicity for this compound and the general workflow for assessing it.
References
Technical Support Center: Overcoming Solubility Issues of Dilauramidoglutamide Lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dilauramidoglutamide Lysine (B10760008) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Dilauramidoglutamide Lysine and why is it poorly soluble in neutral aqueous buffers?
This compound is a lipophilic molecule containing two lauroyl fatty acid chains, two glutamic acid residues, and a lysine residue. Its structure includes multiple amide bonds, acidic carboxyl groups, and a basic amino group. This combination of a large hydrophobic component and multiple ionizable groups makes its solubility highly dependent on pH. At neutral pH, the molecule is zwitterionic, meaning it has both positive and negative charges, leading to strong intermolecular interactions and minimal solubility in water.[1][2] The solubility of amino acids and their derivatives is typically lowest at their isoelectric point, where the net charge is zero.[1]
Q2: What are the pKa values for this compound?
The key to manipulating the solubility of this compound is understanding its pKa values. The acidic functional groups (carboxyl groups) have a pKa of approximately 5.2, while the basic functional group (amino group) has a pKa of around 8.0.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH because of its ionizable groups.[3][4]
-
At acidic pH (below pKa 5.2): The carboxyl groups are protonated (neutral charge), while the amino group is protonated (positive charge). The molecule carries a net positive charge, which increases its interaction with water and enhances solubility.
-
At neutral pH (between pKa 5.2 and 8.0): The carboxyl groups are deprotonated (negative charge) and the amino group is protonated (positive charge). The molecule is zwitterionic with a net neutral charge, leading to minimal aqueous solubility.[1]
-
At basic pH (above pKa 8.0): The carboxyl groups are deprotonated (negative charge) and the amino group is deprotonated (neutral charge). The molecule carries a net negative charge, which increases its solubility in water.
Q4: Can co-solvents be used to dissolve this compound?
Yes, organic co-solvents are effective in dissolving this compound, especially when pH adjustment alone is insufficient or not desired. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent for poorly soluble compounds.[5][6][7] Other potential co-solvents include ethanol, and N-Methylpyrrolidone (NMP).[8] Typically, the compound is first dissolved in a small amount of the organic solvent, and then the aqueous buffer is added gradually.[7]
Q5: What is the difference in solubility between this compound and Sodium this compound?
Sodium this compound is the sodium salt of the molecule.[1][9] In this form, the carboxylic acid groups are deprotonated and exist as sodium carboxylates, which are much more readily soluble in water. The reported water solubility of the sodium salt is greater than 200 g/L. In contrast, the free acid form, this compound, is the zwitterionic molecule that is sparingly soluble in neutral water.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Question: My this compound is insoluble in Phosphate Buffered Saline (PBS) at pH 7.4. What should I do?
-
Answer: This is expected behavior as the molecule is zwitterionic and at its lowest solubility near neutral pH. The recommended approach is to adjust the pH of your buffer.
-
Option 1: Acidic Buffer: Prepare your buffer at a pH below 5.2. A citrate (B86180) buffer at pH 4.0, for example, should protonate the carboxyl groups and lead to a net positive charge, increasing solubility.
-
Option 2: Basic Buffer: Prepare your buffer at a pH above 8.0. A borate (B1201080) or bicarbonate buffer at pH 9.0 will deprotonate the amino group, resulting in a net negative charge and improved solubility.
-
Issue 2: My experiment requires a near-neutral pH, but the compound won't dissolve.
-
Question: I need to perform my experiment in a buffer at pH 7.0, but I cannot dissolve my this compound. How can I prepare my stock solution?
-
Answer: You can use a co-solvent to prepare a concentrated stock solution, which can then be diluted into your final experimental buffer.
-
Method: First, dissolve the this compound in 100% Dimethyl Sulfoxide (DMSO). Then, slowly add this stock solution dropwise to your stirred aqueous buffer at the final desired concentration. Be aware that the final concentration of DMSO should be compatible with your experimental system.
-
Issue 3: After dissolving in an acidic or basic buffer, the compound precipitates when I adjust the pH back to neutral.
-
Question: I dissolved my this compound in an acidic buffer, but it crashed out of solution when I neutralized it for my assay. How can I prevent this?
-
Answer: This occurs because you are crossing the isoelectric point where solubility is minimal. To avoid precipitation, you can either:
-
Incorporate a Co-solvent: Prepare your final solution with a small percentage of a compatible organic co-solvent (e.g., DMSO or ethanol) to maintain solubility at neutral pH.
-
Use a Surfactant: The addition of a non-ionic surfactant can help to keep the lipophilic compound in solution.
-
Work at a Lower Concentration: The precipitation might be due to exceeding the solubility limit at neutral pH. Try working with a more dilute final concentration of your compound.
-
Data Presentation
Table 1: Summary of this compound Solubility in Different Conditions
| Solvent System | pH | Expected Solubility | Rationale |
| Deionized Water | ~7 | Very Low | Zwitterionic form, near isoelectric point.[1] |
| Phosphate Buffered Saline (PBS) | 7.4 | Very Low | Zwitterionic form, minimal net charge. |
| Citrate Buffer | 4.0 | High | Net positive charge, increased electrostatic interactions with water.[2] |
| Bicarbonate Buffer | 9.0 | High | Net negative charge, increased electrostatic interactions with water.[2] |
| 100% DMSO | N/A | High | Aprotic polar solvent capable of dissolving lipophilic compounds.[5][7] |
| 10% DMSO in PBS pH 7.4 | 7.4 | Moderate to High (concentration-dependent) | Co-solvent reduces the polarity of the bulk solution, preventing precipitation. |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Buffer Selection: Choose an appropriate acidic (e.g., 50 mM citrate buffer, pH 4.0) or basic (e.g., 50 mM borate buffer, pH 9.0) buffer.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Mixing: Add the powder to a beaker containing a magnetic stir bar and a portion of the selected buffer.
-
Dissolution: Place the beaker on a magnetic stirrer and stir. Gentle warming (to 30-40°C) can be applied to aid dissolution, but avoid excessive heat to prevent degradation.
-
Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the buffer to the final desired volume.
-
Sterilization (Optional): If required, sterile-filter the solution using a 0.22 µm filter compatible with your buffer and pH.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder into a microcentrifuge tube or glass vial.
-
Co-solvent Addition: Add the minimum required volume of 100% DMSO to the powder.
-
Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear, concentrated stock solution.
-
Dilution into Aqueous Buffer: While vigorously stirring your target aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the solubility limit in that specific co-solvent/buffer ratio may have been exceeded.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Impact of pH on the ionization state and solubility of the molecule.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid analysis: aqueous dimethyl sulfoxide as solvent for the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving tenoxicam solubility and bioavailability by cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C40H72N4O10 | CID 101465082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cosmileeurope.eu [cosmileeurope.eu]
Technical Support Center: Optimizing Dilauramidoglutamide Lysine for Maximum Permeation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dilauramidoglutamide Lysine (B10760008) (DLGL) to achieve maximum permeation of active pharmaceutical ingredients (APIs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Sodium Dilauramidoglutamide Lysine (DLGL) and what are its primary functions in topical formulations?
A1: Sodium this compound is a peptide-based gemini (B1671429) surfactant.[1][2] In topical formulations, it serves multiple functions:
-
Permeation Enhancer: It increases the penetration of hydrophilic compounds into the skin.[1][3]
-
Humectant: It attracts and retains moisture, aiding in skin hydration.[4]
-
Emulsifier and Stabilizer: Its ceramide-like structure helps to maintain the stability of formulations and prevent separation.[5]
-
Solubilizing Agent: It can improve the solubility of certain ingredients within a formulation.[4]
Q2: What is the mechanism of action by which DLGL enhances skin permeation?
A2: DLGL, as a gemini surfactant, is thought to enhance skin permeation primarily through biophysical interactions with the stratum corneum, the outermost layer of the skin.[1][6] The proposed mechanisms include:
-
Increased Skin Accumulation: DLGL has been shown to significantly increase the concentration of a hydrophilic compound, l-ascorbic acid 2-glucoside (AAG), within the skin itself.[1][3] This creates a higher concentration gradient, which can drive further penetration.
-
Interaction with Intercellular Lipids: Like other chemical permeation enhancers, DLGL likely interacts with the lipid matrix of the stratum corneum, potentially disrupting the highly organized lipid structure and increasing its fluidity. This creates a less resistant pathway for the API to permeate.[6]
Q3: What is a typical concentration range for DLGL in a topical formulation?
A3: Based on available studies and safety assessments, DLGL has been used in cosmetic and research formulations at various concentrations. For cosmetic use, it is considered safe at concentrations up to 1%.[7] In permeation enhancement studies, specific concentrations are chosen to balance efficacy and safety. It is crucial to determine the optimal concentration for each specific API and formulation, as the ideal concentration can vary.
Q4: Is DLGL considered safe for topical applications?
A4: Yes, DLGL is generally considered safe for topical applications.[7] It has a low potential for causing cancer, allergies, or immunotoxicity.[5] However, as with any surfactant, the potential for skin irritation may increase at higher concentrations. It is always recommended to conduct appropriate skin irritation studies for any new formulation.
Q5: Can DLGL be used to enhance the permeation of any type of active ingredient?
A5: DLGL has been shown to be effective in enhancing the permeation of hydrophilic compounds.[1][3] Its effectiveness with lipophilic compounds may vary and would need to be determined on a case-by-case basis. The efficiency of any permeation enhancer is dependent on the physicochemical properties of the active ingredient and the overall formulation.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of topical products containing DLGL.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formulation Instability (e.g., phase separation, precipitation) | - pH Incompatibility: Peptide-based surfactants can be sensitive to pH changes, which may affect their emulsifying properties. - Incompatible Ingredients: Interactions with other excipients in the formulation. - Incorrect Order of Addition: The sequence of adding ingredients during formulation can impact stability. | - Optimize pH: Determine the optimal pH range for your formulation where DLGL provides the best stability. - Compatibility Studies: Conduct compatibility studies with all formulation excipients. - Review Formulation Procedure: Experiment with altering the order of addition of ingredients. Generally, it's good practice to create a stable emulsion before adding the active ingredient. |
| Unexpected Changes in Viscosity | - Interaction with Polymers: DLGL may interact with certain thickening agents or polymers, leading to an increase or decrease in viscosity. - High Shear Mixing: Excessive shear during mixing can sometimes affect the structure of the formulation and its viscosity. | - Screen Thickening Agents: Test different types of thickeners to find one that is compatible with DLGL and provides the desired viscosity. - Optimize Mixing Process: Use controlled mixing speeds and durations. Avoid introducing excessive air into the formulation. |
| Low or Inconsistent Permeation Enhancement | - Suboptimal Concentration: The concentration of DLGL may not be optimized for the specific API. - Formulation Effects: Other ingredients in the formulation may be hindering the permeation-enhancing effect of DLGL. - API Properties: The physicochemical properties of the API may not be suitable for enhancement by DLGL. | - Conduct a Dose-Response Study: Test a range of DLGL concentrations to find the optimal level for your API. - Simplify the Formulation: Start with a simple formulation to establish a baseline for DLGL's effect before adding other excipients. - Re-evaluate API Characteristics: Consider if DLGL is the most appropriate enhancer for your specific API. |
| Skin Irritation in Pre-clinical Tests | - High Concentration of DLGL: The concentration of DLGL may be too high, leading to irritation. - Combined Effects: The irritation may be a result of the combined effect of DLGL and other ingredients in the formulation. | - Reduce DLGL Concentration: If permeation is still acceptable at lower concentrations, reducing the amount of DLGL may mitigate irritation. - Evaluate Individual Components: Test the irritation potential of the base formulation without the API and DLGL to identify any other potential irritants. |
Section 3: Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of Sodium this compound (DLGL) on the skin permeation and accumulation of l-ascorbic acid 2-glucoside (AAG).
| Parameter | Control (AAG only) | AAG + DLGL | AAG + LG (Conventional Surfactant) |
| Penetration Flux Enhancement (relative to control) | 1.00 | 12.56 | 69.29 |
| AAG Amount in Skin (% of total dose) | 7.23% | 21.78% | 8.13% |
| AAG Amount in Receptor Fluid (% of total dose) | 1.06% | 3.19% | 21.00% |
| Data from Hikima et al. (2013).[1][3] |
Section 4: Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the rate and extent of permeation of an active pharmaceutical ingredient (API) from a topical formulation containing DLGL across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Topical formulation containing the API and DLGL
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification
-
Water bath with magnetic stirrers
-
Syringes and collection vials
Methodology:
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).
-
Franz Cell Assembly: Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.
-
Equilibration: Allow the assembled cells to equilibrate for a set period in a water bath maintained at 32°C to mimic skin surface temperature.
-
Application of Formulation: Apply a known amount of the topical formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples to determine the concentration of the API using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin at each time point. Plot the cumulative amount permeated against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Skin Irritation Testing
Objective: To evaluate the potential of a topical formulation containing DLGL to cause skin irritation.
Materials:
-
Human volunteers or a suitable animal model
-
The topical formulation containing the API and DLGL
-
A control formulation (vehicle without the API and DLGL)
-
Occlusive or semi-occlusive patches
-
Dermal scoring scale (e.g., Draize scale)
-
Transepidermal Water Loss (TEWL) measurement device (optional)
-
Colorimeter for erythema measurement (optional)
Methodology:
-
Subject Recruitment: Select healthy subjects with no history of skin diseases or sensitivities in the test area (typically the forearm or back).
-
Patch Application: Apply a defined amount of the test formulation and the control formulation to separate, marked sites on the skin. Cover the application sites with patches.
-
Exposure Period: The patches are typically left in place for a specified period (e.g., 24 or 48 hours).
-
Patch Removal and Evaluation: After the exposure period, remove the patches. Evaluate the skin reaction at the application sites at predetermined time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal).
-
Scoring: Score the skin reactions (erythema and edema) using a standardized scoring system.
-
Instrumental Measurements (Optional): Measure TEWL to assess barrier function and use a colorimeter to quantify changes in skin redness.
-
Data Analysis: Compare the irritation scores and instrumental measurements between the test formulation and the control to determine the irritation potential of the formulation.
Section 5: Visualizations (Graphviz - DOT Language)
Caption: Experimental workflow for an in vitro skin permeation study.
Caption: Workflow for a human patch test for skin irritation.
Caption: Proposed mechanism of DLGL-enhanced skin permeation.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Skin accumulation and penetration of a hydrophilic compound by a novel gemini surfactant, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lesielle.com [lesielle.com]
- 5. paulaschoice-eu.com [paulaschoice-eu.com]
- 6. mdpi.com [mdpi.com]
- 7. beautydecoded.com [beautydecoded.com]
Addressing inconsistent TEER readings in Caco-2 monolayers treated with DLGL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Transepithelial Electrical Resistance (TEER) readings in Caco-2 cell monolayers, particularly when treated with test compounds like DLGL.
Frequently Asked Questions (FAQs)
Q1: What are typical TEER values for well-differentiated Caco-2 monolayers?
A1: Expected TEER values for Caco-2 monolayers can vary significantly based on culture conditions, passage number, and measurement technique.[1][2][3] Generally, after a 21-day differentiation period, TEER values can range from 150 Ω·cm² to over 1000 Ω·cm².[4][5] Some studies suggest that values of 500 Ω·cm² or greater are indicative of fully formed tight junctions.[2] It is crucial to establish a baseline TEER value in your specific laboratory setting.
Q2: How long does it take for Caco-2 cells to form a confluent monolayer with stable TEER values?
A2: Caco-2 cells typically require about 21 days post-seeding to differentiate and form a polarized monolayer with stable tight junctions and consistent TEER readings.[4][6][7][8] However, the exact timing can be influenced by factors such as seeding density and media composition.[4]
Q3: My TEER readings are consistently low. What are the possible causes?
A3: Persistently low TEER values often indicate an incomplete or compromised cell monolayer.[4] Common causes include:
-
Insufficient culture time: The cells may not have had enough time to fully differentiate and form tight junctions.[4]
-
Improper seeding density: Both too low and too high seeding densities can lead to uneven growth and poor barrier formation.[4][9]
-
Suboptimal culture conditions: Factors like incorrect serum concentration, temperature, CO₂ levels, or infrequent media changes can negatively impact cell health and tight junction formation.[4][10]
-
High passage number: Using Caco-2 cells at a high passage number can reduce their ability to form robust tight junctions.[4] It is advisable to use cells within a recommended passage range, often not exceeding passage 30.[6]
-
Contamination: Mycoplasma or bacterial contamination can damage cells and lower TEER without obvious visual signs.[4]
-
Media composition: The type of culture medium and supplements can significantly affect TEER values.[1][9]
Q4: My TEER readings are fluctuating or unstable during measurement. What should I do?
A4: Unstable TEER readings can be caused by several technical factors:
-
Temperature fluctuations: TEER is sensitive to temperature changes.[10][11][12] Ensure that the culture plates and measurement buffers have equilibrated to a stable temperature (e.g., room temperature or 37°C on a warming plate) before taking readings.[10][13]
-
Electrode positioning: Inconsistent placement of the "chopstick" electrodes can lead to significant variability.[5][12][13] The electrode should be placed consistently in the same position and depth within the well for each measurement.
-
Media volume: Ensure that the apical and basolateral compartments have adequate and consistent volumes of conductive liquid (e.g., culture medium or PBS) to fully immerse the electrode tips.[11][13]
-
Electrode condition: Poorly maintained or contaminated electrodes can cause erratic readings.[10] Regular cleaning and proper storage are essential.
Q5: The TEER values dropped significantly after treating the Caco-2 monolayers with my test compound (DLGL). What does this indicate?
A5: A significant drop in TEER after the addition of a test compound like DLGL suggests that the substance may be compromising the integrity of the tight junctions and the cell monolayer.[14][15] This could be due to cytotoxicity or a specific interaction with tight junction proteins.[14][15] It is important to perform additional assays, such as a Lucifer Yellow permeability assay, to confirm the disruption of the paracellular barrier.
Troubleshooting Guide for Inconsistent TEER Readings with DLGL Treatment
This guide provides a systematic approach to troubleshooting inconsistent TEER readings observed after treating Caco-2 monolayers with a test compound, referred to here as DLGL.
Problem 1: Consistently Low TEER Values Pre-Treatment
If your baseline TEER values are low even before adding DLGL, address these potential issues first.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Seeding Density | Optimize seeding density. Test a range of densities (e.g., 4 x 10⁴ to 1 x 10⁵ cells/cm²). | Determine the optimal seeding density that yields consistent and robust TEER values after 21 days. |
| Inadequate Differentiation Time | Extend the culture period to 21-28 days, monitoring TEER every 2-3 days. | Observe a plateau in TEER readings, indicating a stable monolayer.[2] |
| High Cell Passage Number | Use Caco-2 cells from a lower passage number (ideally below 30).[6] | Improved tight junction formation and higher TEER values. |
| Culture Medium Issues | Ensure the medium (e.g., MEM or DMEM) is supplemented correctly (e.g., 10-20% FBS, non-essential amino acids).[6][9] | Healthier cell growth and more consistent TEER development. |
| Mycoplasma Contamination | Test cells for mycoplasma contamination using a PCR-based kit. | Eradication of contamination will lead to healthier cells and improved monolayer integrity. |
Problem 2: TEER Values Drop Significantly and Inconsistently After DLGL Treatment
This section addresses variability and sharp declines in TEER readings following the application of the test compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| DLGL Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) at the same concentrations and incubation times used for the TEER assay. | Determine if the drop in TEER is due to cell death or a specific effect on tight junctions.[15] |
| Inconsistent DLGL Concentration | Ensure accurate and consistent preparation of DLGL solutions. Use calibrated pipettes and thoroughly mix solutions. | Reduced well-to-well variability in TEER readings. |
| Solvent Effects | If DLGL is dissolved in a solvent (e.g., DMSO), run a vehicle control with the same solvent concentration. | Isolate the effect of DLGL from that of the solvent. |
| Interaction with Tight Junctions | Perform a Lucifer Yellow permeability assay alongside the TEER measurement. | A drop in TEER accompanied by an increase in Lucifer Yellow permeability confirms a disruption of the paracellular barrier.[6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts
-
Cell Maintenance: Culture Caco-2 cells (e.g., ATCC® HTB-37™) in T-75 flasks with Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[6] Maintain cells at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Subculture: Passage cells when they reach 80-90% confluency.[6]
-
Seeding on Inserts:
-
Pre-wet Transwell® inserts (e.g., 0.4 µm pore size) with culture medium for at least 2 minutes.[6]
-
Trypsinize and resuspend confluent Caco-2 cells in fresh medium.
-
Seed cells onto the apical side of the inserts at an optimized density (e.g., 6 x 10⁴ cells/cm²).
-
-
Differentiation: Culture the cells for 21 days, changing the medium in both the apical and basolateral compartments every 2-3 days.[7]
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment Preparation: Sterilize the "chopstick" electrodes of an epithelial voltohmmeter (EVOM) with 70% ethanol (B145695) and allow them to air dry.[12][16]
-
Equilibration:
-
Measurement:
-
Insert the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment.[17]
-
Ensure the electrodes are not touching the bottom of the well or the cell monolayer.
-
Record the resistance reading (in Ω) once it stabilizes.
-
-
Calculation:
-
Measure the resistance of a blank Transwell® insert without cells.
-
Subtract the blank resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².
-
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for inconsistent TEER readings.
Caption: Potential mechanisms of DLGL-induced TEER reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wpiinc.com [wpiinc.com]
- 11. researchgate.net [researchgate.net]
- 12. medicine.umich.edu [medicine.umich.edu]
- 13. wpiinc.com [wpiinc.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
How to prevent aggregation of Dilauramidoglutamide lysine-based nanoparticles
Welcome to the technical support center for Dilauramidoglutamide lysine-based nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the aggregation of these nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound-based nanoparticle formulations?
A1: Aggregation of this compound-based nanoparticles is primarily influenced by several physicochemical factors. These include:
-
Ionic Strength: High ionic strength in the solution can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1][2][3] Ion-bridging, where ions mediate charge-charge interactions, can also stabilize the formation of larger aggregates.[1][4]
-
pH: The pH of the formulation can affect the surface charge of the nanoparticles.[2][3][5] For amino acid-based nanoparticles, pH changes can alter the protonation state of amine and carboxylic acid groups, influencing electrostatic interactions.
-
Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[6][7] Freeze-thaw cycles can also induce aggregation if cryoprotectants are not used.[2][6][8][9]
-
Nanoparticle Concentration: Higher concentrations of nanoparticles increase the probability of inter-particle collisions, which can lead to aggregation.[3][10]
-
Surface Chemistry: The nature of the nanoparticle surface, including the presence of stabilizing agents, plays a crucial role. Insufficient stabilization can expose hydrophobic regions, promoting aggregation.
Q2: How can I prevent the aggregation of my nanoparticles during storage?
A2: To prevent aggregation during storage, consider the following strategies:
-
Optimize Storage Temperature: Storing nanoparticles at refrigerated temperatures (e.g., 2-8°C) is often preferable to freezing or room temperature.[6][8] If freezing is necessary, do so rapidly and use cryoprotectants.
-
Use Cryoprotectants: For frozen storage or lyophilization, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation during freeze-thaw cycles.[2][9]
-
Control pH and Ionic Strength: Store nanoparticles in a buffer with an optimal pH and low ionic strength to maintain sufficient electrostatic repulsion between particles.
-
Incorporate Stabilizers: The use of steric stabilizers, such as PEG-lipids, can create a protective layer around the nanoparticles, preventing close contact and aggregation.[2][11]
-
Amino Acid Stabilization: Certain amino acids can act as stabilizers for nanoparticles by adsorbing to their surface and preventing aggregation.[12][13][14][15][16]
Q3: What characterization techniques are best for detecting nanoparticle aggregation?
A3: Several techniques can be used to characterize nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the hydrodynamic diameter of nanoparticles in a solution. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.[17]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanoparticles, allowing for the assessment of their size, shape, and aggregation state.[17]
-
Zeta Potential Measurement: This technique measures the surface charge of nanoparticles. A sufficiently high positive or negative zeta potential (typically > ±30 mV) indicates good colloidal stability and a lower tendency to aggregate.
-
UV-Vis Spectroscopy: For some types of nanoparticles, aggregation can cause a shift in the surface plasmon resonance peak, which can be detected by UV-Vis spectroscopy.[17]
Troubleshooting Guides
Issue 1: Nanoparticle aggregation observed immediately after synthesis.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the reaction mixture | Measure the pH of the final nanoparticle suspension. Adjust the pH of the synthesis buffer to a value that ensures a high surface charge on the nanoparticles, as determined by zeta potential measurements. For poly-L-lysine based systems, pH can significantly influence adsorption and stability.[18][19] |
| High ionic strength of buffers or reagents | Use low ionic strength buffers and high-purity water (e.g., deionized or Milli-Q) for all steps of the synthesis. If salts are necessary, use the minimum required concentration. |
| Inefficient surface stabilization | Ensure the concentration of the Dilauramidoglutamide lysine (B10760008) is sufficient to fully coat the nanoparticle surface. Consider adding a co-stabilizer, such as a PEGylated lipid, to provide steric hindrance.[2][11] |
| Mechanical agitation | Excessive or improper stirring during synthesis can sometimes induce aggregation.[20] Optimize the stirring speed and method to ensure homogeneity without causing shear-induced aggregation. |
Issue 2: Aggregation occurs after a freeze-thaw cycle.
| Possible Cause | Troubleshooting Step |
| Ice crystal formation disrupting nanoparticle structure | Avoid slow freezing. Flash-freeze the nanoparticle suspension in liquid nitrogen. |
| Lack of cryoprotectants | Add cryoprotectants such as sucrose or trehalose (typically at concentrations of 5-10% w/v) to the nanoparticle suspension before freezing.[2][9] |
| Inappropriate post-thaw handling | Thaw the frozen suspension rapidly in a water bath at a controlled temperature. Gently mix the suspension after thawing; do not vortex vigorously. |
Issue 3: Gradual aggregation during storage in solution.
| Possible Cause | Troubleshooting Step |
| Suboptimal storage temperature | Determine the optimal storage temperature for your formulation. In many cases, refrigeration (2-8°C) provides better long-term stability than room temperature or freezing.[6][8] |
| Changes in pH over time | Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH over the storage period. |
| Leaching of stabilizing molecules | If the stabilizing molecule is only physically adsorbed, it may slowly desorb over time. Consider covalently conjugating the stabilizer to the nanoparticle surface for enhanced long-term stability. |
| Bacterial contamination | If not working under sterile conditions, microbial growth can lead to changes in the formulation and induce aggregation. Filter-sterilize the nanoparticle suspension or add a suitable antimicrobial agent if compatible with the application. |
Data Presentation
Table 1: Influence of Physicochemical Parameters on Nanoparticle Stability
| Parameter | Effect on Stability | Recommended Range/Condition |
| pH | Affects surface charge and electrostatic repulsion.[2][3][5] | Formulation-dependent; aim for a pH that maximizes zeta potential (> ±30 mV). For some lipid nanoparticles, a neutral pH (around 7) is suggested for storage.[6][8] |
| Ionic Strength | High concentrations can screen surface charge, leading to aggregation.[1][2][3] | Use low ionic strength buffers (e.g., < 10 mM). |
| Temperature | High temperatures increase particle collisions; freeze-thaw cycles can cause aggregation.[6][7] | Store at 2-8°C for long-term stability.[6][8] Avoid repeated freeze-thaw cycles. |
| Nanoparticle Concentration | Higher concentrations increase the likelihood of aggregation.[3][10] | Work with the lowest concentration that is practical for the application. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Nanoparticles (General Method)
This protocol describes a general method for preparing lipid-based nanoparticles stabilized with this compound.
-
Preparation of the Lipid Phase:
-
Dissolve the core lipid material and this compound in a suitable organic solvent (e.g., ethanol).
-
If encapsulating a lipophilic drug, dissolve it in this mixture.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous buffer at the desired pH and ionic strength.
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.
-
-
Nanoparticle Formation:
-
Rapidly inject the lipid phase into the aqueous phase under constant stirring. The ratio of the organic to aqueous phase should be optimized.
-
Alternatively, use a microfluidic device for more controlled mixing and nanoparticle formation.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent using a rotary evaporator or through dialysis against the aqueous buffer.
-
Purify the nanoparticle suspension by dialysis or tangential flow filtration to remove un-encapsulated drug and excess surfactants.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge and stability.
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[21]
-
Protocol 2: Characterization of Nanoparticle Aggregation using DLS
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS measurement (to avoid multiple scattering effects).
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the temperature and the properties of the dispersant (viscosity and refractive index).
-
-
Measurement:
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform the DLS measurement to obtain the intensity-weighted size distribution.
-
-
Data Analysis:
-
Analyze the size distribution data. A narrow, monomodal peak indicates a stable, non-aggregated sample.
-
The presence of a second peak at a larger size or a high PDI (> 0.3) suggests aggregation.
-
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Factors affecting nanoparticle stability.
References
- 1. Ion-bridges and lipids drive aggregation of same-charge nanoparticles on lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluidimaging.com [fluidimaging.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion-bridges and lipids drive aggregation of same-charge nanoparticles on lipid membranes [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 11. Ionic liquid-coated lipid nanoparticles increase siRNA uptake into CNS targets - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00699A [pubs.rsc.org]
- 12. arxiv.org [arxiv.org]
- 13. bioengineer.org [bioengineer.org]
- 14. Stabilizing effect of amino acids on protein and colloidal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanocomposix.com [nanocomposix.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Dilauramidoglutamide Lysine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the effects of Dilauramidoglutamide Lysine on cell culture media stability. As a novel gemini (B1671429) surfactant, its direct applications in cell culture are not yet widely documented. This guide is based on the compound's chemical properties and general principles of surfactant behavior in biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used in cell culture?
Sodium this compound is a plant-derived, biodegradable gemini surfactant with emulsifying and moisturizing properties.[1][2] In cell culture, it might be considered for use as a stabilizing agent for poorly soluble media components or to protect cells from shear stress in bioreactors, similar to other surfactants like Polysorbate 80 or Poloxamer 188.[2] Its ceramide-like structure suggests it may have high affinity for cell membranes.[1]
Q2: What are the potential signs of media instability after adding this compound?
Potential signs of instability include:
-
Precipitation or cloudiness: This could indicate the formation of insoluble complexes between the surfactant and media components like salts, amino acids, or proteins.[3]
-
pH shift: Interactions between the surfactant and buffering agents can alter the pH of the medium.[4]
-
Changes in cell morphology or growth: This could be a direct effect of the surfactant on the cells or an indirect effect of altered media stability.
Q3: Can this compound interact with serum proteins in the media?
Yes, as a surfactant, it is likely to interact with proteins. Depending on the concentration, this could lead to protein denaturation or the formation of protein-surfactant complexes, potentially causing precipitation.[5] If you observe precipitation after adding the compound to serum-containing media, an interaction with serum proteins is a likely cause.
Q4: What is the recommended starting concentration for this compound in cell culture?
Since there is no established protocol, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a very low concentration (e.g., in the micromolar range) and gradually increase it, monitoring cell viability and morphology at each concentration.
Q5: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent in which the compound is readily soluble, such as sterile distilled water or a buffer compatible with your cell culture medium. Avoid using organic solvents unless necessary, as they can be toxic to cells even at low final concentrations.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Media becomes cloudy or forms a precipitate immediately after adding this compound. | Exceeding solubility limit: The concentration of the surfactant is too high for the aqueous environment of the media. Interaction with media components: The surfactant is reacting with salts (e.g., calcium, magnesium) or other components to form insoluble complexes.[3] | - Lower the final concentration of this compound. - Prepare a fresh, lower concentration stock solution. - Add the surfactant to the media slowly while gently swirling. - Test the solubility in a simplified basal medium before adding supplements. |
| Precipitate forms over time (hours to days) in the incubator. | Temperature-dependent precipitation: The compound may be less soluble at 37°C. Slow interaction with media components: The surfactant may be slowly forming complexes with proteins or other molecules in the medium. pH shift: Changes in pH due to cell metabolism could be affecting the solubility of the surfactant or its interaction with other components.[4] | - Perform a stability test of the supplemented media at 37°C without cells to observe for precipitation. - Analyze the pH of the media over time. - Consider using a different buffering system if a significant pH shift is observed. |
| Decreased cell viability or changes in cell morphology. | Direct cytotoxicity: The concentration of the surfactant may be toxic to the cells by disrupting the cell membrane. Indirect toxicity: The precipitate formed in the media could be cytotoxic. Nutrient depletion: The surfactant may be binding to essential nutrients, making them unavailable to the cells. | - Perform a dose-response curve to determine the maximum non-toxic concentration. - Observe the media for any signs of precipitation. - Ensure the media is clear before adding it to the cells. - Compare cell growth in media with and without the surfactant. |
| Inconsistent experimental results. | Batch-to-batch variability of the surfactant. Incomplete dissolution of the stock solution. Degradation of the surfactant in the media over time. | - Use a consistent source and lot of this compound. - Ensure the stock solution is fully dissolved before use. - Prepare fresh supplemented media for each experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
Sterile distilled water or appropriate solvent
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., serum, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent.
-
Create a series of dilutions of the stock solution in your complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 1 µM to 1 mM).
-
Aliquot the dilutions into sterile microcentrifuge tubes or a 96-well plate.
-
Include a control sample of the medium without the surfactant.
-
Incubate the samples at 37°C.
-
Visually inspect for any signs of precipitation or cloudiness at different time points (e.g., 0, 1, 4, 24, and 48 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum soluble concentration.
Protocol 2: Assessing the Cytotoxicity of this compound
Objective: To determine the effect of different concentrations of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a series of dilutions of this compound in your complete cell culture medium, starting from the maximum soluble concentration determined in Protocol 1 and going lower.
-
Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a no-treatment control.
-
Remove the old medium from the cells and add the prepared dilutions.
-
Incubate the plate for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Visualizations
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Troubleshooting logic for issues with this compound in cell culture.
References
- 1. Surfactants: Role in biofilm management and cellular behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dilauramidoglutamide Lysine Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential interference caused by Sodium Dilauramidoglutamide Lysine (B10760008) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Dilauramidoglutamide Lysine and why might it interfere with my assay?
Sodium this compound is a gemini (B1671429) surfactant and emulsifier with a ceramide-like structure, often used in cosmetic and pharmaceutical formulations.[1][2][3] Its amphiphilic nature, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties, can lead to interference in analytical assays.[3] Potential mechanisms of interference include non-specific binding to proteins or assay surfaces, formation of micelles that can sequester analytes or reagents, and alteration of protein conformation.[4][5]
Q2: Which types of analytical assays are most likely to be affected by Sodium this compound?
Immunoassays, such as ELISA and Western blotting, are particularly susceptible to interference from surfactants.[6][7] Other assays that can be affected include those involving protein quantification, enzyme activity measurements, and mass spectrometry, especially when analyzing complex biological matrices.[8][9]
Q3: What are the common signs of assay interference caused by Sodium this compound?
Common indicators of interference include:
-
High background noise or signal in negative controls.[10]
-
Poor reproducibility between replicate samples (high coefficient of variation, CV).[6][10]
-
Non-linear dilution curves.[12]
-
Discrepancies between expected and measured analyte concentrations.
Q4: How can I confirm that Sodium this compound is the cause of the observed interference?
To determine if Sodium this compound is the interfering substance, you can perform a spike and recovery experiment.[10] Add a known amount of your analyte of interest to a sample matrix containing Sodium this compound and to a control matrix without it. A significantly lower recovery in the presence of the compound suggests interference.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background signal in my ELISA.
-
Question: Have you tried increasing the number or duration of wash steps?
-
Answer: Insufficient washing may not adequately remove non-specifically bound Sodium this compound and other components.[6] Increase the number of washes and the soaking time between steps.
-
-
Question: Is your blocking buffer optimized?
-
Answer: Inadequate blocking can lead to non-specific binding.[7] Consider increasing the concentration or incubation time of your blocking agent (e.g., BSA or casein).
-
-
Question: Have you considered adding a non-ionic detergent to your wash buffer?
-
Answer: A small amount of a non-ionic detergent, like Tween-20 (typically 0.05%), in the wash buffer can help reduce non-specific binding.
-
Issue: Low or no signal in my ELISA.
-
Question: Could Sodium this compound be interfering with antibody binding?
-
Question: Have you performed a spike-in control to check for matrix effects?
-
Answer: Spiking a known amount of analyte into your sample can help determine if the matrix is inhibiting the signal.
-
Western Blotting
Issue: High, splotchy background on my Western blot membrane.
-
Question: Is your blocking step sufficient?
-
Answer: Similar to ELISA, insufficient blocking can cause high background. Increase the blocking time or the concentration of the blocking agent (e.g., non-fat milk or BSA).
-
-
Question: Are you using an appropriate concentration of a mild detergent in your wash buffers?
-
Answer: Including a detergent like Tween-20 in your wash buffers is crucial for reducing non-specific antibody binding.
-
Issue: Weak or no bands of interest on my Western blot.
-
Question: Could Sodium this compound be stripping proteins from the membrane or interfering with antibody binding?
-
Answer: High concentrations of surfactants can have these effects. Consider sample cleanup methods to remove the compound before electrophoresis.
-
Mass Spectrometry (MS)
Issue: Ion suppression or enhancement in my LC-MS/MS analysis.
-
Question: Have you implemented sample preparation steps to remove surfactants?
-
Question: Is your chromatographic separation adequate?
-
Answer: Optimizing your liquid chromatography method can help separate the analyte of interest from interfering compounds like Sodium this compound.[14]
-
Data Presentation
Table 1: Comparison of Common Surfactants and their Potential Assay Interference
| Surfactant Type | Example | Critical Micelle Concentration (CMC) | Potential for Interference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | High (protein denaturation, strong binding) |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~1 mM | High (can interact with negatively charged molecules) |
| Non-ionic | Tween-20 | ~0.06 mM | Low to Moderate (generally used to reduce non-specific binding) |
| Zwitterionic | CHAPS | ~6 mM | Moderate (can be less denaturing than ionic surfactants) |
| Gemini | Sodium this compound | Not widely reported | Moderate to High (surfactant and emulsifying properties suggest potential for non-specific binding and micelle formation)[1][2] |
Table 2: Effectiveness of Mitigation Strategies for Surfactant Interference
| Mitigation Strategy | Principle | Effectiveness | Common Applications |
| Sample Dilution | Reduces the concentration of the interfering substance.[11] | Moderate | Immunoassays, enzyme assays |
| Increased Washing | Removes non-specifically bound molecules. | Moderate | ELISA, Western Blot |
| Optimized Blocking | Prevents non-specific binding to surfaces.[7] | High | Immunoassays |
| Protein Precipitation | Removes proteins from the sample, leaving smaller molecules in solution, or precipitates proteins while leaving interfering substances in the supernatant.[4][8] | High | MS-based assays, removing protein-bound interferents |
| Solid-Phase Extraction (SPE) | Separates compounds based on their physical and chemical properties.[15] | Very High | LC-MS/MS, sample cleanup |
| Buffer Exchange Chromatography | Separates molecules based on size.[8] | Very High | Removal of small molecule interferents from protein samples |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for Sample Cleanup
This protocol is designed to precipitate proteins from a sample, which can help remove interfering substances like Sodium this compound that may remain in the supernatant.
Materials:
-
Sample containing the protein of interest and Sodium this compound.
-
Ice-cold acetone.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Appropriate resolubilization buffer for your downstream application.
Procedure:
-
Place your sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the sample.
-
Vortex briefly to mix.
-
Incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the acetone and soluble interfering substances.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream assay.
Protocol 2: Buffer Exchange using Size-Exclusion Chromatography (Spin Columns)
This method is effective for removing small molecules like surfactants from protein samples.[8]
Materials:
-
Pre-packed size-exclusion spin columns (e.g., with a molecular weight cutoff appropriate for your protein of interest).
-
Sample containing the protein and Sodium this compound.
-
Collection tubes.
-
Centrifuge with a swinging bucket rotor that can accommodate the spin columns.
-
Assay-compatible buffer.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Slowly apply your sample to the center of the resin bed in the spin column.
-
Centrifuge the column at the manufacturer's recommended speed and time. The protein, being larger than the resin pores, will pass through the column into the collection tube. Smaller molecules like Sodium this compound will be retained in the resin.
-
The eluate in the collection tube is your cleaned-up sample, now in the new buffer and ready for your downstream application.
Visualizations
Caption: A workflow for troubleshooting assay interference.
Caption: Potential mechanisms of surfactant interference in an ELISA.
References
- 1. sodium this compound | medtigo [medtigo.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. lesielle.com [lesielle.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. abbexa.com [abbexa.com]
- 7. biocompare.com [biocompare.com]
- 8. bio-rad.com [bio-rad.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. arp1.com [arp1.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. ijisrt.com [ijisrt.com]
Strategies to enhance the encapsulation efficiency of drugs in DLGL vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in dendrimer-like glucan-based (DLGL) vesicles.
Troubleshooting Guide
Q1: I am observing very low encapsulation efficiency for my hydrophobic drug. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency of hydrophobic drugs in polysaccharide-based vesicles is a common challenge. The primary reasons often relate to poor affinity between the drug and the vesicle's core or premature drug precipitation.
Possible Causes and Solutions:
-
Incompatible Solvent System: The solvent used to dissolve the drug and the DLGL polymer is critical. If the drug precipitates out before vesicle formation, it won't be encapsulated.
-
Solution: Use a co-solvent system. A combination of a good solvent for the drug and a miscible non-solvent for the polymer can facilitate drug entrapment during vesicle self-assembly. For hydrophobic drugs, consider solvents like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) mixed with an aqueous buffer.
-
-
Suboptimal Drug-to-Polymer Ratio: An excess of the drug relative to the DLGL concentration can lead to drug saturation and precipitation.
-
Solution: Optimize the drug-to-DLGL ratio by testing a range of ratios. Start with a lower drug concentration and incrementally increase it to find the optimal loading capacity of your specific DLGL vesicles.
-
-
Inefficient Vesicle Self-Assembly: The method of vesicle formation can significantly impact encapsulation.
-
Solution: Employ a rapid precipitation method. Injecting the drug-polymer solution into an anti-solvent with vigorous stirring can induce rapid vesicle formation, trapping the drug inside before it has a chance to precipitate.
-
Q2: My hydrophilic drug shows poor encapsulation in DLGL vesicles. What strategies can I employ to increase the loading?
A2: Encapsulating hydrophilic drugs within the aqueous core of vesicles can be challenging due to potential leakage into the external aqueous phase during preparation.
Possible Causes and Solutions:
-
High Drug Leakage During Formulation: The drug may be diffusing out of the vesicles as they are being formed.
-
Solution 1 (Double Emulsion Technique): For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method can be effective. The drug is first dissolved in an aqueous phase, which is then emulsified in an organic phase containing the DLGL polymer. This primary emulsion is then dispersed in an external aqueous phase to form the vesicles.
-
Solution 2 (pH Gradient Method): If your drug is ionizable, creating a pH gradient between the interior and exterior of the vesicles can enhance encapsulation. Pre-form the vesicles in a buffer of a certain pH, and then incubate them with the drug dissolved in a buffer of a different pH. The pH differential can drive the drug into the vesicles.
-
-
Insufficient Interaction with the Polymer: The lack of favorable interactions between the hydrophilic drug and the glucan chains can result in low encapsulation.
-
Solution: Modify the DLGL polymer or the drug to introduce electrostatic interactions. For instance, if the drug is positively charged, using a negatively charged derivative of DLGL could improve encapsulation efficiency through ionic interactions.
-
Q3: The size of my drug-loaded DLGL vesicles is inconsistent and shows high polydispersity. How can I achieve a more uniform particle size distribution?
A3: High polydispersity can affect the stability, drug release profile, and in vivo performance of the vesicles.
Possible Causes and Solutions:
-
Inconsistent Mixing During Preparation: Non-uniform energy dissipation during vesicle formation leads to a wide range of particle sizes.
-
Solution: Ensure consistent and controlled mixing. Use a homogenizer or a sonicator at a fixed power setting and duration to provide uniform energy input. For injection methods, a syringe pump will ensure a constant addition rate.
-
-
Aggregation of Vesicles: Vesicles may aggregate after formation, leading to a larger apparent size and high polydispersity.
-
Solution: Optimize the concentration of a stabilizing agent. Polysaccharides like DLGL can have a self-stabilizing effect, but in some cases, the addition of a surfactant or a PEGylated lipid at a low concentration can prevent aggregation. Also, ensure the zeta potential of the vesicles is sufficiently high (typically > |20| mV) to ensure electrostatic repulsion.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical range for encapsulation efficiency in DLGL vesicles?
A4: The encapsulation efficiency (EE) can vary significantly depending on the physicochemical properties of the drug and the formulation parameters. For hydrophobic drugs like Coenzyme Q10, an optimized formulation with sugary maize dendrimer-like glucan (SMDG) achieved a high recovery rate, with the initial weight ratio of CoQ10 to SMDG being 1:27.[1] Generally, for hydrophobic drugs, an EE of over 80% is considered good, while for hydrophilic drugs, achieving an EE above 50% can be challenging without specific enhancement strategies.
Q5: How does the drug-to-polymer ratio affect drug loading and encapsulation efficiency?
A5: The drug-to-polymer ratio is a critical parameter. Generally, as the amount of polymer increases relative to the drug, the encapsulation efficiency tends to increase up to a certain point, after which it may plateau. However, the drug loading capacity (the amount of drug per unit weight of the polymer) will decrease. It is essential to find a balance that provides both high encapsulation efficiency and adequate drug loading for the desired therapeutic effect.
Q6: What is the best method to determine the encapsulation efficiency?
A6: The most common method is to separate the unencapsulated (free) drug from the drug-loaded vesicles. This is typically done by ultracentrifugation, size exclusion chromatography, or dialysis. The amount of free drug in the supernatant or dialysate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is then calculated using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Q7: Can I encapsulate more than one type of drug in DLGL vesicles?
A7: Yes, it is possible to co-encapsulate multiple drugs, especially a combination of a hydrophobic and a hydrophilic drug. The hydrophobic drug would be entrapped within the hydrophobic domains of the dendrimer-like structure, while the hydrophilic drug would be located in the aqueous core. This approach can be beneficial for combination therapies.
Quantitative Data on Drug Encapsulation
The following table summarizes some reported quantitative data for drug encapsulation in dendrimer-based systems. Note that specific data for a wide range of drugs in DLGL vesicles is limited in the literature, and these values are provided as a general reference.
| Drug | Dendrimer System | Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Coenzyme Q10 | Sugary Maize Dendrimer-like Glucan (SMDG) | 1:27 | Not explicitly stated as EE, but high recovery and loading were achieved. | ~3.6% (calculated from ratio) | [1] |
| Doxorubicin | G4.5 PAMAM Dendrimer | 1:9 (mole ratio) | ~38 | Not explicitly stated | [2][3] |
| Doxorubicin | l-cysteine modified G4.5 dendrimer | - | up to 38 ± 9.9 | - | [2] |
| Paclitaxel | PEGylated PAMAM Dendrimer | - | High | - | [4] |
| Resveratrol | Sugary Maize Dendrimer-like Glucan (SMDG) | - | Significantly enhanced solubility and cell uptake reported. | - | [5] |
Experimental Protocols
Protocol 1: Encapsulation of a Hydrophobic Drug using Nanoprecipitation
This protocol is a general guideline for encapsulating a hydrophobic drug in DLGL vesicles and may require optimization for your specific drug and DLGL source.
Materials:
-
Dendrimer-like glucan (DLGL)
-
Hydrophobic drug
-
Organic solvent (e.g., ethanol, acetone, DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Syringe pump
-
Magnetic stirrer
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Ultracentrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a known amount of the hydrophobic drug and DLGL in the chosen organic solvent. A typical starting concentration for DLGL is 1-5 mg/mL.
-
The drug-to-polymer ratio should be optimized; start with a ratio of 1:10 (w/w).
-
Ensure both the drug and DLGL are fully dissolved. Sonication may be used to aid dissolution.
-
-
Vesicle Formation:
-
Place a defined volume of the aqueous buffer in a beaker and stir at a constant, moderate speed (e.g., 600 rpm).
-
Using a syringe pump, inject the organic phase into the aqueous buffer at a slow and constant rate (e.g., 0.5 mL/min).
-
The rapid change in solvent polarity will cause the DLGL to self-assemble into vesicles, entrapping the hydrophobic drug.
-
-
Solvent Removal and Purification:
-
Continue stirring the suspension for 2-4 hours to allow the organic solvent to evaporate.
-
To remove the remaining organic solvent and unencapsulated drug, dialyze the vesicle suspension against the aqueous buffer for 24 hours, with several buffer changes.
-
-
Characterization:
-
Encapsulation Efficiency: Separate the vesicles from the aqueous phase by ultracentrifugation. Quantify the amount of drug in the supernatant and use the formula provided in Q6 to calculate the EE.
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the drug-loaded vesicles.
-
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Experimental workflow for drug encapsulation in DLGL vesicles.
References
- 1. Dendrimer-like glucan nanoparticulate system improves the solubility and cellular antioxidant activity of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Dilauramidoglutamide Lysine and Sodium Caprate as Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of many promising drug candidates, particularly macromolecules, is often hindered by poor permeability across the intestinal epithelium. Permeation enhancers are compounds incorporated into oral formulations to transiently and reversibly increase the permeability of the intestinal barrier, thereby improving drug absorption. This guide provides a detailed comparative analysis of two such permeation enhancers: Sodium Dilauramidoglutamide Lysine, a novel gemini (B1671429) surfactant, and Sodium Caprate, a well-established medium-chain fatty acid.
Executive Summary
Both Sodium this compound and Sodium Caprate have demonstrated efficacy in enhancing the permeation of poorly absorbed compounds. Sodium Caprate is a widely studied enhancer with a long history of use, known primarily for its ability to modulate tight junctions.[1][2] Emerging research on Sodium this compound suggests it may offer a more potent and potentially safer alternative, with a dual mechanism of action affecting both paracellular and transcellular pathways.[3] This guide will delve into the experimental data, mechanisms of action, and safety profiles of both compounds to assist researchers in making informed decisions for their drug delivery applications.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics of Sodium this compound and Sodium Caprate based on available experimental data.
Table 1: In-Vivo Permeation Enhancement
| Parameter | Sodium this compound | Sodium Caprate | Reference Drug | Animal Model |
| Fold Increase in AUC | 16-fold | Approx. 4.5-fold (compared to control, for a different enhancer) | 5(6)-carboxyfluorescein | Rats |
Note: The comparison for Sodium Caprate is based on data for sodium glycocholate from the same study for contextual reference, as a direct head-to-head in-vivo comparison with Sodium Caprate was not available in the cited literature.
Table 2: In-Vitro Permeation Enhancement (Caco-2 Cells)
| Parameter | Sodium this compound | Sodium Caprate | Model Compound |
| Effect on Permeability | Significantly increased permeability | Known to increase permeability and reversibly reduce TEER | Various, including FITC-dextran |
Table 3: Safety Profile
| Parameter | Sodium this compound | Sodium Caprate | Cell Line |
| Cytotoxicity (LDH Release) | Low toxicity, significantly less than sodium laurate | Can cause superficial damage to intestinal epithelium in vivo at high concentrations | Caco-2 cells |
Mechanism of Action
Sodium this compound
Sodium this compound, a gemini surfactant, is believed to enhance intestinal permeability through a dual mechanism of action:
-
Paracellular Pathway: It modulates the tight junctions between intestinal epithelial cells. Experimental evidence suggests that it decreases the levels of key tight junction proteins, claudin-1 and claudin-4, thereby opening the paracellular pathway for the passage of molecules.[3]
-
Transcellular Pathway: It is also thought to increase the fluidity of the cell membrane, which facilitates the transport of molecules directly through the cells.[3]
Sodium Caprate
Sodium Caprate, a medium-chain fatty acid, primarily enhances permeation by acting on the paracellular pathway.[1][2] Its mechanism involves:
-
Tight Junction Modulation: It transiently opens the tight junctions between epithelial cells.[1][2] This is thought to occur through various intracellular signaling pathways, including an increase in intracellular calcium and activation of phospholipase C.[4]
-
Membrane Perturbation: At higher concentrations, it can also interact with the cell membrane, leading to increased fluidity.[1][2]
Experimental Protocols
In-Situ Closed-Loop Method for In-Vivo Permeation Studies (Rat Model)
This protocol is based on the methodology described for evaluating Sodium this compound.[3]
-
Animal Preparation: Male Wistar rats are anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Loop Formation: A loop of the jejunum (approximately 10 cm) is isolated, and both ends are cannulated.
-
Drug Administration: A solution containing the model drug (e.g., 5(6)-carboxyfluorescein) with or without the permeation enhancer is injected into the closed loop.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points.
-
Analysis: The concentration of the model drug in the plasma is determined using a suitable analytical method (e.g., fluorescence spectrophotometry). The area under the plasma concentration-time curve (AUC) is calculated to assess the extent of absorption.
Caco-2 Cell Permeability Assay (In-Vitro)
This is a standard method used to assess the intestinal permeability of compounds.[4][5]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: The test compound, with or without the permeation enhancer, is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the test compound in the receiver compartment is quantified by a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.
-
Toxicity Assessment: The cytotoxicity of the permeation enhancer can be evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the culture medium.[3]
Visualizations
Caption: In-vivo permeation study workflow using a rat closed-loop model.
Caption: Proposed signaling pathways for permeation enhancement.
Conclusion
Both Sodium this compound and Sodium Caprate are effective permeation enhancers, but they exhibit different characteristics. Sodium Caprate is a well-documented enhancer with a primary mechanism of action involving the paracellular pathway.[1][2] While generally considered safe for oral use, it can cause some degree of mucosal irritation at higher concentrations.[6]
Sodium this compound is a promising newer agent that appears to be more potent in vivo than some traditional enhancers and acts on both paracellular and transcellular pathways.[3] Preliminary in-vitro data suggests a favorable safety profile compared to other surfactants.[3]
The choice between these two enhancers will depend on the specific drug molecule, the desired formulation properties, and the target product profile. For macromolecules where a significant increase in permeability is required, the dual mechanism of Sodium this compound may be advantageous. However, the extensive historical data and regulatory experience with Sodium Caprate make it a reliable choice for many applications. Further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate the relative efficacy and safety of these two permeation enhancers.
References
- 1. ulprospector.com [ulprospector.com]
- 2. asahikasei-fc.jp [asahikasei-fc.jp]
- 3. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
In Vivo Safety and Toxicity Profile of Sodium Dilauramidoglutamide Lysine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo safety and toxicity of Sodium Dilauramidoglutamide Lysine against two commonly used alternatives, Polysorbate 80 and Sodium Lauryl Sulfate (B86663) (SLS). The information presented is supported by experimental data to aid in the selection of appropriate excipients for drug development and formulation.
Executive Summary
Sodium this compound demonstrates a favorable in vivo safety profile, particularly when compared to Sodium Lauryl Sulfate and Polysorbate 80. With a high No Observed Adverse Effect Level (NOAEL) in repeated dose oral toxicity studies, it presents a promising alternative with lower potential for irritation and systemic toxicity. This guide details the available toxicological data, outlines the experimental methodologies used to derive this data, and provides a visual representation of the known mechanisms of action.
Quantitative Toxicity Data
The following table summarizes the key in vivo toxicity data for Sodium this compound and its alternatives. The data is primarily from studies conducted in rats to allow for a more direct comparison.
| Compound | Study Type | Species | Route of Administration | Key Findings |
| Sodium this compound | 28-Day Repeated Dose Oral Toxicity | Rat | Oral (gavage) | NOAEL: 1000 mg/kg bw/day |
| Acute Oral Toxicity | Rat | Oral | Low toxicity | |
| Polysorbate 80 | Developmental Neurotoxicity | Rat | Oral (drinking water) | NOAEL: 1.0% (equivalent to 1864 mg/kg bw/day)[1] |
| Acute Oral Toxicity | Mouse, Rat | Oral | Low order of toxicity[2] | |
| Sodium Lauryl Sulfate (SLS) | Subchronic Oral Toxicity (90-day, using sodium C12-15 alkyl sulfate as an analog) | Rat | Oral (dietary) | NOAEL: 488 mg/kg bw/day |
| Acute Oral Toxicity | Rat | Oral | LD50: 600 - 1288 mg/kg[3] |
Experimental Protocols
The in vivo safety and toxicity studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7][8]
Acute Oral Toxicity Testing (Following OECD Guidelines 420, 423, or 425)
This test is designed to determine the short-term toxic effects of a single oral dose of a substance.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in controlled environments with standard diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoints: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test animals), or the classification of the substance into a toxicity category.
Repeated Dose Oral Toxicity Study (Following OECD Guideline 407 for 28-day study or 408 for 90-day study)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a defined period.
-
Test Animals: Typically, rats of both sexes are used.
-
Housing and Feeding: Animals are housed under controlled conditions with free access to food and water.
-
Dose Administration: The test substance is administered daily via gavage or in the diet/drinking water for 28 or 90 consecutive days.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical biochemistry, and urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.
-
Endpoint: The primary endpoint is the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no substance-related adverse effects are observed.
Mechanisms of Action and Potential for Toxicity
The following diagrams illustrate the known mechanisms of action at a cellular level for Sodium this compound and its alternatives.
Sodium this compound is understood to interact with cell membranes, leading to an increase in their fluidity. It has also been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4, which can lead to a temporary and reversible opening of the junctions between cells, thereby increasing paracellular permeability. This mechanism is particularly relevant to its function as a penetration enhancer.
The toxicity of Polysorbate 80 has been linked to the induction of oxidative stress.[7] Exposure to Polysorbate 80 can lead to an increase in reactive oxygen species (ROS) within cells, resulting in oxidative stress and potentially leading to a form of programmed cell death known as ferroptosis.
Sodium Lauryl Sulfate's primary mechanism of toxicity is attributed to its surfactant properties. It can disrupt the integrity of cell membranes, leading to cell damage and the release of pro-inflammatory cytokines, which in turn can trigger an inflammatory response. This is the basis for its known skin and eye irritant effects.[9]
Conclusion
Based on the available in vivo data, Sodium this compound presents a compelling safety profile for consideration in drug development and formulation. Its high NOAEL in repeated dose oral toxicity studies suggests a low potential for systemic toxicity. In contrast, while Polysorbate 80 is widely used, concerns regarding its potential to induce oxidative stress and hypersensitivity reactions exist. Sodium Lauryl Sulfate, a well-known irritant, has a lower NOAEL and a more established potential for causing local and systemic toxicity. For researchers and drug development professionals seeking safer and well-tolerated excipients, Sodium this compound warrants strong consideration as a viable alternative. Further studies to elucidate its long-term safety and to explore its full potential in various drug delivery systems are encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. onesearch.neu.edu [onesearch.neu.edu]
- 5. oecd.org [oecd.org]
- 6. nihs.go.jp [nihs.go.jp]
- 7. ttuhscep.primo.exlibrisgroup.com [ttuhscep.primo.exlibrisgroup.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
A Head-to-Head Comparison of Dendrigraft Poly-L-Lysine (DLGL) and Conventional Surfactants in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the choice of excipients is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive head-to-head comparison of Dendrigraft Poly-L-Lysine (DLGL), a novel dendritic polymer, with conventional surfactants commonly employed in pharmaceutical formulations. This objective analysis, supported by experimental data from various studies, aims to equip researchers with the critical information needed to select the optimal delivery vehicle for their specific applications.
Executive Summary
Dendrigraft Poly-L-Lysine (DLGL) and conventional surfactants both play crucial roles in enhancing drug solubility, stability, and bioavailability. However, they operate through distinct mechanisms and present different performance profiles. DLGL, a highly branched, monodisperse macromolecule, offers a unique combination of biocompatibility, high drug loading capacity, and the potential for targeted delivery. Conventional surfactants, while effective as solubilizing and emulsifying agents, can present challenges related to cytotoxicity and formulation stability. This guide will delve into a detailed comparison of their performance based on key experimental parameters.
Performance Comparison: DLGL vs. Conventional Surfactants
The following tables summarize quantitative data collated from various studies to provide a comparative overview of DLGL and conventional surfactants. It is important to note that a direct head-to-head comparison for the same drug under identical experimental conditions is not always available in the current literature. Therefore, the data presented here is a synthesis of findings from multiple sources and should be interpreted with consideration of the different experimental contexts.
Table 1: Drug Loading and Encapsulation Efficiency
| Parameter | DLGL Formulations | Conventional Surfactant Formulations | Key Observations |
| Drug Loading Capacity (%) | Up to 28.46% for Melphalan in 5th generation PPI dendrimers with folate conjugation[1] | Varies significantly based on drug, surfactant type, and formulation (e.g., micelles, nanoemulsions)[2] | Higher generation dendrimers generally exhibit greater drug loading due to more extensive branching and larger internal cavities[1]. |
| Encapsulation Efficiency (%) | Generally high; for example, >90% for CPT-11 in DSPE-mPEG2000 micelles | Can be variable; for instance, 74.34% for Emtricitabine in PLGA nanoparticles[3] | The unique architecture of DLGL allows for efficient encapsulation of drug molecules within its dendritic structure. |
Table 2: Physicochemical Properties
| Parameter | DLGL-based Nanoparticles | Surfactant-based Nanoparticles/Micelles | Key Observations |
| Particle Size (nm) | Typically in the range of 100-300 nm, with a narrow size distribution[4][5] | Highly variable depending on the surfactant and formulation method; can range from <10 nm for micelles to several hundred nanometers for emulsions. | DLGL allows for precise control over particle size, a critical factor for in vivo biodistribution and cellular uptake. |
| Zeta Potential (mV) | Can be tailored by modifying surface groups; often positive, which can enhance interaction with negatively charged cell membranes[4] | Varies based on the ionic nature of the surfactant (anionic, cationic, or non-ionic). | The surface charge of DLGL nanoparticles can be engineered for specific targeting applications. |
| Stability | Generally exhibit good stability in aqueous solutions[6] | Stability can be a concern, with potential for particle aggregation or drug leakage over time, especially for surfactant micelles below their critical micelle concentration[2]. | The covalent structure of DLGL contributes to the formation of more stable nanoparticles compared to the dynamic nature of surfactant micelles. |
Table 3: In Vitro Performance
| Parameter | DLGL Formulations | Conventional Surfactant Formulations | Key Observations |
| Drug Release Profile | Often exhibits a sustained release profile, which can be tuned by modifying the dendrimer structure[7][8] | Release can be rapid, particularly from micelles, but can also be modulated in more complex formulations like solid lipid nanoparticles. | The highly branched structure of DLGL can provide a tortuous path for drug diffusion, leading to prolonged release. |
| Cytotoxicity (IC50) | Generally considered to have low cytotoxicity due to its biocompatible lysine (B10760008) building blocks[9][10] | Varies widely; some surfactants, particularly ionic ones, can exhibit significant cytotoxicity[11]. | The biodegradable nature of the poly-L-lysine backbone contributes to the favorable safety profile of DLGL. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.
Synthesis of 4th Generation Poly-L-Lysine Dendrimer
This protocol describes a divergent synthesis approach for creating a fourth-generation poly-L-lysine dendrimer.[12][13]
Materials:
-
ε-carbobenzyloxy-L-lysine N-carboxyanhydride
-
Initiator core (e.g., diamine)
-
Solvents (e.g., DMF)
-
Deprotection reagents (e.g., HBr/acetic acid)
-
Coupling agents (e.g., DCC, HOBt)
Procedure:
-
Initiation: The initiator core is reacted with an excess of ε-carbobenzyloxy-L-lysine N-carboxyanhydride to form the first generation dendrimer.
-
Deprotection: The carbobenzyloxy protecting groups on the terminal amino groups of the first generation are removed using a suitable deprotection agent.
-
Growth (Generation 2): The deprotected first-generation dendrimer is then reacted with another excess of ε-carbobenzyloxy-L-lysine N-carboxyanhydride to form the second generation.
-
Iterative Steps: The deprotection and growth steps are repeated iteratively to build subsequent generations (up to the fourth generation in this case).
-
Purification: After each generation, the dendrimer is purified, typically by precipitation and washing, to remove unreacted monomers and byproducts.
-
Final Deprotection: Once the desired generation is achieved, a final deprotection step removes all protecting groups to yield the poly-L-lysine dendrimer.
Determination of Drug Encapsulation Efficiency by HPLC
This protocol outlines a common method for quantifying the amount of drug successfully encapsulated within nanoparticles.[3][14][15][16]
Materials:
-
Drug-loaded nanoparticle suspension
-
Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., methanol, acetonitrile)
-
Mobile phase for HPLC
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge or ultracentrifuge
Procedure:
-
Separation of Free Drug: The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles. The supernatant, containing the unencapsulated (free) drug, is carefully collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a validated HPLC method.
-
Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
In Vitro Drug Release Study
This protocol describes a typical dialysis-based method to evaluate the release kinetics of a drug from a nanoparticle formulation.[8][17]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
Dialysis: The sealed dialysis bag is immersed in a known volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and subjected to gentle agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh release medium is added back to maintain a constant volume.
-
Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical method.
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (DLGL or surfactant formulations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells are also included.
-
Incubation: The cells are incubated with the test compounds for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing the Concepts: Diagrams
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key workflows and relationships.
Caption: Experimental workflow for comparing DLGL and conventional surfactants.
Caption: Conceptual comparison of drug delivery mechanisms.
Conclusion
This guide provides a foundational comparison between Dendrigraft Poly-L-Lysine (DLGL) and conventional surfactants for drug delivery applications. The evidence suggests that DLGL holds significant promise as a biocompatible and versatile nanocarrier with the potential for high drug loading and controlled release. While conventional surfactants remain valuable tools, particularly for solubilization, considerations regarding their potential cytotoxicity and formulation stability are crucial.
The choice between DLGL and conventional surfactants will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. For applications demanding high drug payloads, sustained release, and low toxicity, DLGL presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two classes of excipients for a broader range of therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations in this exciting area of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpras.com [ijpras.com]
- 3. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-L-lysine-coated albumin nanoparticles: stability, mechanism for increasing in vitro enzymatic resilience, and siRNA release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. jmb.or.kr [jmb.or.kr]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Dilauramidoglutamide Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauramidoglutamide lysine (B10760008) (DLGL) is a peptide-based gemini (B1671429) surfactant that has garnered significant interest in the pharmaceutical sciences for its potential as a versatile excipient in drug delivery systems. Its unique amphiphilic structure, consisting of two hydrophobic lauroyl chains and a hydrophilic head group composed of glutamic acid and lysine, allows it to self-assemble into various nanostructures and modulate biological barriers. This guide provides a comprehensive comparison of the in vitro and in vivo performance of DLGL, supported by experimental data, detailed protocols, and visualizations to aid researchers in evaluating its potential for their specific applications.
In Vitro Performance
The in vitro performance of Dilauramidoglutamide lysine has been primarily evaluated for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) across biological membranes, its gelling properties, and its cytotoxicity.
Skin Penetration Enhancement
DLGL has demonstrated significant potential in enhancing the dermal and transdermal delivery of hydrophilic compounds.
Comparative Data: Skin Penetration of L-Ascorbic Acid 2-Glucoside (AAG)
| Formulation | Penetration Flux (μg/cm²/h) | Enhancement Ratio | AAG in Skin (% of total dose) | AAG in Receptor (% of total dose) |
| Control | 0.05 ± 0.01 | 1.00 | 7.23% | 1.06% |
| DLGL | 0.63 ± 0.14 | 12.56 | 21.78% | 3.19% |
| Sodium Lauramidoglutamide (LG) | 3.46 ± 0.87 | 69.29 | 8.13% | 21.00% |
Data adapted from a study on a 3D cultured human skin model.[1][2]
The data indicates that while sodium lauramidoglutamide (LG) leads to a higher overall flux of AAG across the skin, DLGL significantly increases the accumulation of the hydrophilic compound within the skin itself.[1][2] This suggests that DLGL may be particularly useful for topical drug delivery where the target is within the skin layers.
This protocol outlines the key steps for assessing the skin penetration of a compound using Franz diffusion cells.
-
Skin Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at 32°C to mimic physiological skin temperature. The system is equilibrated.
-
Formulation Application: The test formulation containing the API and DLGL (or alternative enhancer) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the enhancement ratio.
References
Quantitative assessment of tight junction modulation by Dilauramidoglutamide lysine
For Researchers, Scientists, and Drug Development Professionals
The modulation of tight junctions (TJs) presents a significant opportunity for enhancing the delivery of therapeutic agents across epithelial and endothelial barriers. This guide provides a quantitative comparison of established tight junction modulators, offering a framework for the evaluation of novel compounds like Dilauramidoglutamide Lysine. While specific quantitative data for this compound is not extensively available in publicly accessible research, this guide utilizes data from well-characterized alternatives to illustrate the methodologies and data presentation crucial for such assessments.
Comparison of Tight Junction Modulators
The following tables summarize the quantitative effects of two well-studied tight junction modulators, Sodium Caprate and Zonula Occludens Toxin (Zot), on epithelial barrier function. These serve as a benchmark for evaluating new chemical entities.
Table 1: Effect of Tight Junction Modulators on Transepithelial Electrical Resistance (TEER)
| Modulator | Cell Line | Concentration | Time Point | % Decrease in TEER (Mean ± SD) | Reference |
| Sodium Caprate | HT-29/B6 | 10 mM | 30 min | ~50% | [1] |
| Caco-2 | 10 mM | 30 min | Significant decrease | [2] | |
| Zonula Occludens Toxin (Zot) | Caco-2 | 1.3 µg/ml | 30 min | ~40% | [3] |
Table 2: Effect of Tight Junction Modulators on Paracellular Permeability of Tracer Molecules
| Modulator | Cell Line | Tracer Molecule (Size) | Concentration | Fold Increase in Permeability (Mean ± SD) | Reference |
| Sodium Caprate | HT-29/B6 | FITC-dextran (4 kDa) | 10 mM | Significant increase | [4] |
| HT-29/B6 | FITC-dextran (10 kDa) | 10 mM | Significant increase | [4] | |
| Zonula Occludens Toxin (Zot) | Rabbit Ileum | Inulin (5.2 kDa) | Not Specified | Significant increase | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and quantitative assessment of tight junction modulation.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the electrical resistance across a cell monolayer, providing an indication of ion permeability and the integrity of the tight junction barrier.[5]
Materials:
-
Epithelial cells (e.g., Caco-2, HT-29/B6)
-
Cell culture inserts (e.g., Transwell®)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)
-
Test compound (e.g., this compound, Sodium Caprate)
Procedure:
-
Seed epithelial cells onto the apical side of the cell culture inserts and culture until a confluent monolayer is formed. This can be monitored by daily TEER measurements until a stable baseline is achieved.
-
On the day of the experiment, wash the cell monolayers with pre-warmed PBS.
-
Replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.
-
Measure the baseline TEER of each monolayer.
-
Add the test compound at the desired concentration to the apical compartment. An equal volume of vehicle control should be added to control monolayers.
-
Measure TEER at various time points (e.g., 15, 30, 60, 120 minutes) after the addition of the test compound.
-
To calculate the net TEER (Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.
-
Express the results as a percentage of the initial baseline TEER.
Paracellular Flux Assay
Objective: To quantify the passage of non-transported, membrane-impermeable tracer molecules across the cell monolayer, providing a direct measure of paracellular permeability.[6]
Materials:
-
Confluent epithelial cell monolayers on cell culture inserts
-
Fluorescently labeled tracer molecules of different sizes (e.g., Lucifer yellow, FITC-dextran 4 kDa, 10 kDa)[7]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Test compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Culture epithelial cells to confluence on cell culture inserts as described for the TEER assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral compartment.
-
In the apical compartment, add HBSS containing the test compound and the fluorescent tracer molecule at a known concentration.
-
Incubate the plates at 37°C.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh HBSS.
-
Measure the fluorescence intensity of the collected samples using a fluorometer.
-
Create a standard curve using known concentrations of the fluorescent tracer.
-
Calculate the amount of tracer that has permeated to the basolateral compartment and express the results as the apparent permeability coefficient (Papp) in cm/s.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of tight junction modulation.
Caption: A generalized signaling cascade initiated by a tight junction modulator.
Caption: A typical workflow for assessing tight junction modulators in vitro.
Caption: The relationship between modulator application and experimental readouts.
References
- 1. vetmed.fu-berlin.de [vetmed.fu-berlin.de]
- 2. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula Occludens Toxin Is a Powerful Mucosal Adjuvant for Intranasally Delivered Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Roles of Transepithelial Electrical Resistance in Mechanisms of Retinal Pigment Epithelial Barrier and Retinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Dilauramidoglutamide Lysine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dilauramidoglutamide Lysine, a gemini (B1671429) surfactant with applications in drug delivery and formulation, is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of two primary analytical methods suitable for its quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar compounds, such as N-acyl amino acids and other amphiphilic molecules, to provide a robust comparative framework.
Comparison of Analytical Methods
Two of the most powerful techniques for the quantification of biomolecules are LC-MS/MS and ELISA. LC-MS/MS offers high selectivity and sensitivity, making it a gold standard for the quantification of small molecules in complex matrices.[1] ELISA, particularly in a competitive format, is a high-throughput and cost-effective method well-suited for the quantification of small molecules like this compound.[2][3]
The cross-validation of these two methods is essential to ensure the reliability and comparability of data, especially when transitioning from a research and development phase (often utilizing LC-MS/MS) to routine, high-throughput screening (where ELISA may be advantageous).[4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of LC-MS/MS and a prospective competitive ELISA for the quantification of molecules structurally similar to this compound.
| Parameter | LC-MS/MS (for N-acyl amino acids) | Competitive ELISA (projected) |
| Principle | Separation by chromatography and detection by mass-to-charge ratio | Competitive binding of the target analyte and a labeled analyte to a limited number of antibody binding sites |
| Linearity Range | 0.5 - 20 ng/mL[5] | 20-80% B/B₀ (signal/maximum signal)[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] | ~0.05 ng/mL[5] |
| Accuracy (% Recovery) | 85-115% of nominal concentration[4] | 80-120% of nominal concentration[4] |
| Precision (%CV) | < 15%[4][5] | < 20%[4] |
| Specificity | High (based on mass fragmentation) | Dependent on antibody specificity |
| Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Method Development Complexity | High | High (requires antibody development) |
Experimental Protocols
LC-MS/MS Quantification of this compound (Method based on N-acyl amino acid analysis)
This protocol is a generalized procedure based on established methods for the quantification of similar amphiphilic molecules in biological matrices.[7][8]
a. Sample Preparation (Plasma)
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortexing and Centrifugation : Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution : A gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.
c. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Development and Protocol for a Competitive ELISA for this compound
As a small molecule, this compound is not immunogenic on its own. Therefore, a competitive ELISA format is the most suitable approach.[2][3] This requires the development of specific antibodies, a process outlined below.
a. Immunogen and Coating Antigen Preparation
-
Hapten-Carrier Conjugation : Covalently conjugate this compound (the hapten) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies, and to a different carrier protein like Bovine Serum Albumin (BSA) to be used as the coating antigen on the ELISA plate. This is crucial to avoid antibody recognition of the carrier protein itself.
-
Purification : Purify the conjugates by dialysis to remove unreacted hapten and reagents.
b. Antibody Production
-
Immunization : Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.
-
Titer Determination : Monitor the antibody titer in the serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antibody Purification : Once a high titer is achieved, purify the antibodies from the serum using affinity chromatography.
c. Competitive ELISA Protocol
-
Coating : Coat a 96-well microplate with the this compound-BSA conjugate at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Competition : In a separate plate or tubes, pre-incubate the standards or samples with a limited amount of the purified anti-Dilauramidoglutamide Lysine antibody for 1 hour at room temperature.
-
Transfer : Transfer the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature. During this step, the free this compound in the sample competes with the immobilized conjugate for binding to the antibody.
-
Washing : Repeat the wash step.
-
Detection : Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Substrate Addition : Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
d. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of this compound in the samples from the standard curve.
Diagrams
Caption: Workflow for Cross-Validation of LC-MS/MS and Competitive ELISA.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Dilauramidoglutamide Lysine: A Comparative Guide for Gemini Surfactants in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, gemini (B1671429) surfactants represent a significant leap forward from conventional monomeric surfactants. Their unique structure, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, imparts superior physicochemical properties crucial for enhancing drug solubility, permeability, and stability. This guide provides a comparative analysis of Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL), a novel peptide-based gemini surfactant, against other surfactants, supported by available experimental data.
Quantitative Performance Comparison
While direct head-to-head experimental data comparing Dilauramidoglutamide Lysine with a wide range of other gemini surfactants is limited in publicly available literature, a study by Hikima et al. (2013) provides a valuable benchmark against a conventional monomeric surfactant, sodium lauramidoglutamide (LG). The study focused on the skin penetration enhancement of a hydrophilic compound, l-ascorbic acid 2-glucoside (AAG).[1]
| Performance Metric | This compound (DLGL) | Sodium Lauramidoglutamide (LG) (Conventional Surfactant) | Control (No Surfactant) |
| Penetration Flux Increase (vs. Control) | 12.56 times | 69.29 times | 1.00 |
| Amount of AAG in Skin (% of total dose) | 21.78% | 8.13% | 7.23% |
| Amount of AAG in Receptor (% of total dose) | 3.19% | 21.00% | 1.06% |
Data sourced from Hikima et al. (2013).[1]
Analysis of the Data:
The data reveals that while LG, a conventional surfactant, leads to a higher overall penetration flux, DLGL demonstrates a remarkable ability to accumulate the hydrophilic compound within the skin (21.78% of the total dose).[1] This suggests that DLGL may be particularly advantageous for topical and transdermal drug delivery applications where localized drug retention in the skin is desired.
Gemini surfactants, in general, are known to possess significantly lower critical micelle concentrations (CMCs) and are more efficient at reducing surface tension compared to their single-chain counterparts.[2][3] This superior surface activity is a key factor in their enhanced performance in drug delivery systems. While specific CMC values for DLGL were not found in the direct comparative studies, it is expected to follow this trend of lower CMC compared to conventional surfactants.
Experimental Protocols
The following is a generalized experimental protocol for assessing the performance of surfactants as skin penetration enhancers, based on the methodology described by Hikima et al. (2013).[1]
Objective: To evaluate the effect of a surfactant on the in vitro skin permeation of a hydrophilic drug.
Materials:
-
Three-dimensional cultured human skin model (e.g., TESTSKIN™ LSE-high)
-
Franz diffusion cells
-
Test drug solution (e.g., l-ascorbic acid 2-glucoside)
-
Surfactant solutions (e.g., this compound, other gemini surfactants, conventional surfactants) at desired concentrations
-
Receptor solution (e.g., phosphate-buffered saline)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Skin Model Preparation: The cultured human skin model is equilibrated in an appropriate medium according to the manufacturer's instructions.
-
Franz Cell Setup: The skin model is mounted on a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution. The receptor solution is maintained at a constant temperature (e.g., 37°C) and continuously stirred.
-
Application of Test Solutions: The test drug solution, either alone (control) or mixed with the surfactant solution, is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh receptor solution to maintain sink conditions.
-
Drug Quantification: The concentration of the drug in the collected samples is analyzed using a validated HPLC method.
-
Skin Analysis: At the end of the experiment, the skin tissue is removed from the Franz cell, and the amount of drug retained in the skin is extracted and quantified.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the surfactant by the flux of the drug without the surfactant.
Visualizing Methodologies and Relationships
To better understand the logical flow of a comparative surfactant study and the experimental workflow, the following diagrams are provided.
Caption: Logical flow for a comparative analysis of surfactants.
Caption: Experimental workflow for surfactant-enhanced drug delivery.
Conclusion
This compound stands out as a promising gemini surfactant for drug delivery, particularly for applications requiring enhanced localization of hydrophilic compounds within the skin. While direct comparative data against other gemini surfactants remains an area for further research, the inherent advantages of the gemini structure—lower CMC and superior surface activity—suggest that DLGL is likely to outperform conventional monomeric surfactants in various drug delivery scenarios. The provided experimental framework offers a robust starting point for researchers and drug development professionals to conduct their own comparative studies and unlock the full potential of this novel excipient.
References
A Comparative Guide to In Vivo Imaging Techniques for Validating DLGL-Mediated Drug Delivery Enhancement
For Researchers, Scientists, and Drug Development Professionals
Dendron-like gallic acid-lauryl glycinate (B8599266) (DLGL) copolymer has emerged as a promising nanocarrier for enhancing the delivery of therapeutic agents. Validating the in vivo efficacy of DLGL-based drug delivery systems necessitates robust imaging techniques that can non-invasively track their biodistribution, target accumulation, and therapeutic payload release. This guide provides a comparative overview of key in vivo imaging modalities, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their preclinical studies.
Comparison of In Vivo Imaging Techniques
The selection of an in vivo imaging technique depends on various factors, including the required sensitivity, spatial resolution, penetration depth, and the nature of the imaging agent. Below is a comparative summary of commonly employed techniques for monitoring nanoparticle-based drug delivery systems, which can be extrapolated for DLGL-based carriers.
| Imaging Modality | Probe Type & Target | Sensitivity | Spatial Resolution | Penetration Depth | Key Advantages | Key Limitations |
| Fluorescence Imaging (FLI) | Fluorophores (e.g., NIR dyes) conjugated to DLGL or drug | High (picomolar to nanomolar) | Low (~1-10 mm) | Low (several mm to cm) | High throughput, cost-effective, real-time imaging.[1][2][3] | Limited tissue penetration, high background autofluorescence.[1][3] |
| Bioluminescence Imaging (BLI) | Luciferase-expressing cells (for therapy monitoring) | Very High (attomolar to femtomolar) | Low (~1-10 mm) | Low (several mm to cm) | Extremely high signal-to-noise ratio, low background.[1] | Requires genetic modification of cells, indirect tracking of the carrier. |
| Positron Emission Tomography (PET) | Positron-emitting radionuclides (e.g., 64Cu, 68Ga) chelated to DLGL | Very High (picomolar) | Moderate (1-2 mm) | Unlimited | Excellent sensitivity, quantitative, and whole-body imaging.[4] | Requires a cyclotron, use of ionizing radiation, lower resolution than MRI. |
| Single-Photon Emission Computed Tomography (SPECT) | Gamma-emitting radionuclides (e.g., 99mTc, 111In) chelated to DLGL | High (nanomolar) | Moderate (~1-2 mm) | Unlimited | Widely available, cost-effective compared to PET. | Lower sensitivity and resolution than PET. |
| Magnetic Resonance Imaging (MRI) | Contrast agents (e.g., Gd3+ chelates) conjugated to DLGL | Low (micromolar to millimolar) | Very High (25-100 µm) | Unlimited | Excellent soft-tissue contrast and high spatial resolution.[5][6] | Low sensitivity, requires high concentrations of contrast agent.[5][6] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducible and reliable in vivo imaging results. Below are generalized methodologies for key imaging techniques, which should be optimized for specific DLGL formulations and animal models.
In Vivo Fluorescence Imaging Protocol
Objective: To visualize the biodistribution and tumor accumulation of a fluorescently labeled DLGL-drug conjugate.
-
Probe Preparation: Covalently conjugate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5) to the DLGL polymer or the drug molecule. Purify the conjugate to remove any free dye.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).
-
Administration: Intravenously inject the fluorescently labeled DLGL conjugate into the tail vein of the mice.
-
Imaging: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours post-injection), anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS Spectrum). Acquire whole-body fluorescence images.
-
Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise major organs and the tumor. Image the excised tissues to confirm the in vivo signal and quantify the fluorescence intensity.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) at each time point to determine the accumulation and retention of the DLGL conjugate.
In Vivo PET Imaging Protocol
Objective: To quantitatively assess the biodistribution and pharmacokinetics of a radiolabeled DLGL formulation.
-
Probe Preparation: Synthesize a DLGL derivative containing a chelator (e.g., DOTA). Radiolabel the DLGL-chelator conjugate with a positron-emitting radionuclide (e.g., 68Ga) following established radiolabeling procedures.[4] Ensure high radiochemical purity.
-
Animal Model: Use tumor-bearing mice.
-
Administration: Inject a known activity of the radiolabeled DLGL formulation intravenously.
-
Imaging: Perform dynamic or static PET scans at various time points post-injection. Co-registration with CT or MRI can provide anatomical context.[4]
-
Biodistribution Study: Post-imaging, euthanize the animals, collect major organs and the tumor, and measure the radioactivity in each tissue using a gamma counter.
-
Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to quantify the uptake in different organs and the tumor.
Visualizing Cellular Uptake and Drug Delivery Workflow
To understand the mechanism of DLGL-mediated drug delivery enhancement, it is crucial to visualize the cellular uptake pathways and the overall experimental workflow.
Cellular Uptake Pathway of Dendrimers
Dendrimers, like DLGL, are typically internalized by cells through endocytosis. The specific pathway can influence the intracellular fate and drug release profile. The primary endocytic pathways for dendrimers are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[7][8][9]
References
- 1. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. Dendrimer-based contrast agents for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dendrimer-Based Contrast Agents for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved Proteomic Visualization of Dendrimer Cellular Entry and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dilauramidoglutamide Lysine in Enhancing Intestinal and Dermal Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of comparative studies on Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL), a gemini (B1671429) surfactant, against other permeability enhancers. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, offers an objective comparison of its performance in both intestinal and dermal applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies involving Sodium Dilauramidoglutamide Lysine (DLGL), also referred to as SLG-30 in some studies.
Intestinal Permeability Enhancement
Table 1: Comparative Efficacy of SLG-30 in Enhancing Intestinal Absorption of 5(6)-Carboxyfluorescein (CF) in Rats (in situ closed-loop method)
| Treatment Group | Concentration | Area Under the Curve (AUC0→240 min) (μg·h/mL) | Fold Increase vs. Control |
| Control | - | 1.5 ± 0.3 | 1.0 |
| SLG-30 | 0.5% (v/v) | 24.0 ± 4.8 | 16.0 |
| Sodium Glycocholate (NaGC) | 1% (w/v) | 6.8 ± 1.2 | 4.5 |
Table 2: Effect of SLG-30 and Other Surfactants on Transepithelial Electrical Resistance (TEER) of Caco-2 Cell Monolayers
| Treatment | Concentration | TEER (% of initial value after 120 min) |
| Control | - | ~100% |
| SLG-30 | 0.005% (w/v) | Significantly decreased |
| SLG-30 | 0.01% (w/v) | Significantly decreased |
| SLG-30 | 0.05% (w/v) | Significantly decreased |
| Sodium Laurate | 0.05% (w/v) | Significantly reduced without recovery |
| Sodium Glycocholate (NaGC) | 0.1% (w/v) | Almost no effect |
| Sodium Glycocholate (NaGC) | 1% (w/v) | Significantly decreased with recovery |
Table 3: Cell Membrane Damage Assessment via Lactate (B86563) Dehydrogenase (LDH) Release from Caco-2 Cells
| Treatment | Concentration | LDH Activity (% of control) |
| Control | - | 100 |
| SLG-30 | 0.005% - 0.05% (w/v) | No significant increase |
| Sodium Laurate | 0.05% (w/v) | Significant increase |
Dermal Permeability Enhancement
Table 4: Comparative Efficacy of DLGL in Enhancing Skin Penetration of L-ascorbic acid 2-glucoside (AAG) using a 3D Cultured Human Skin Model
| Treatment Group | Penetration Flux (μg/cm²/h) | Fold Increase vs. Control | AAG Amount in Skin (% of total dose) | AAG Amount in Receptor (% of total dose) |
| Control | - | 1.00 | 7.23% | 1.06% |
| DLGL | - | 12.56 | 21.78% | 3.19% |
| Sodium Lauramidoglutamide (LG) | - | 69.29 | 8.13% | 21.00% |
These data indicate that while Sodium Lauramidoglutamide (LG) leads to a higher overall penetration flux, DLGL significantly increases the accumulation of the active compound within the skin.[1]
Experimental Protocols
In Situ Closed-Loop Method for Intestinal Absorption
This in vivo method assesses the intestinal absorption of a compound in a specific segment of the small intestine of an anesthetized rat.
-
Animal Preparation: Male Wistar rats are anestheted, and the abdomen is opened via a midline incision.
-
Intestinal Loop Formation: A segment of the jejunum (typically 10 cm) is isolated, and cannulas are inserted at both ends. The cannulated segment is then gently washed with saline to remove any residual contents.
-
Drug Administration: The drug solution (e.g., 5(6)-carboxyfluorescein) with or without the absorption enhancer (e.g., 0.5% SLG-30) is introduced into the closed loop.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes).
-
Analysis: The concentration of the drug in the plasma is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC). The area under the plasma concentration-time curve (AUC) is then calculated to quantify the extent of absorption.
Caco-2 Cell Permeability Assay
This in vitro model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.
-
TEER Measurement: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with high TEER values (typically >300 Ω·cm²) are used for the permeability studies.
-
Permeability Study: The test compound, with and without the enhancer, is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport.
-
LDH Assay: To assess cell membrane damage, the release of lactate dehydrogenase (LDH) into the culture medium is measured using a commercially available kit.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This in vitro method is used to evaluate the permeation of a substance through a skin membrane.
-
Membrane Preparation: A three-dimensional cultured human skin model (e.g., TESTSKIN™ LSE-high) is used as the barrier.[2]
-
Franz Cell Setup: The skin model is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) with continuous stirring.
-
Sample Application: The formulation containing the active ingredient (e.g., L-ascorbic acid 2-glucoside) and the enhancer (e.g., DLGL) is applied to the surface of the skin in the donor compartment.
-
Sampling and Analysis: Aliquots are withdrawn from the receptor solution at specified time intervals and analyzed by HPLC to determine the concentration of the permeated active ingredient. At the end of the experiment, the amount of the active ingredient retained within the skin is also quantified. The penetration flux is calculated from the steady-state portion of the cumulative amount permeated versus time plot.
Mandatory Visualization
Proposed Signaling Pathway for DLGL-Mediated Paracellular Permeability Enhancement
The following diagram illustrates a putative signaling pathway through which Sodium this compound (DLGL/SLG-30) may enhance paracellular permeability by downregulating the expression of the tight junction proteins claudin-1 and claudin-4. As a surfactant, DLGL is proposed to interact with the cell membrane, initiating an intracellular signaling cascade that ultimately leads to a decrease in the transcription and translation of these key claudin proteins.
Caption: Putative signaling pathway of DLGL in enhancing paracellular permeability.
Experimental Workflow for In Vitro Skin Permeation Study
The diagram below outlines the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells to compare the efficacy of permeability enhancers.
Caption: Workflow for in vitro skin permeation analysis using Franz diffusion cells.
Logical Relationship of DLGL's Dual Mechanism of Action
This diagram illustrates the two primary mechanisms by which Sodium this compound is proposed to enhance the transport of substances across epithelial barriers: the transcellular and paracellular routes.
Caption: Dual mechanism of action for DLGL in enhancing epithelial transport.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dilauramidoglutamide Lysine
Researchers and laboratory professionals must adhere to stringent safety protocols when handling and disposing of chemical compounds. This document provides a comprehensive guide to the proper disposal procedures for Dilauramidoglutamide lysine (B10760008), ensuring the safety of personnel and the protection of the environment. The following procedures are based on established safety data sheets and regulatory guidelines.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing should be selected based on the concentration and amount of the substance. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] For nuisance exposures or dust generation, use approved respirators. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling. |
II. Step-by-Step Disposal Protocol
The disposal of Dilauramidoglutamide lysine, particularly in its pure form or in concentrated solutions, must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
Step 1: Initial Assessment
-
Evaluate the Waste Stream: Determine if the waste is pure this compound, a diluted solution, or part of a formulated product.
-
Consult Local Regulations: Always consult and adhere to relevant Commonwealth, state, territory, and local government legislation regarding chemical waste disposal.[2]
Step 2: Handling Spills and Small Quantities
-
Containment: For spills, physically contain the material to prevent it from spreading.
-
Collection:
-
Solid Form: If the material is in a solid or powder form, carefully sweep it up and shovel it into a suitable, labeled container for disposal.[1] Avoid actions that generate dust.
-
Liquid Form: For liquid spills, use an inert absorbent material to collect the substance.
-
-
Packaging: Place the collected material and any contaminated absorbents into a sealed, properly labeled container for disposal.
Step 3: Disposal of Unused or Waste Product
-
Avoid Drain Disposal: Do not let the product enter drains.[3] Do not empty into drains.
-
Licensed Disposal Company: For surplus and non-recyclable solutions, it is recommended to engage a licensed disposal company.[3]
-
Landfill Disposal: In some cases, products containing this compound may be disposed of to a landfill, but this must be done in accordance with local government regulations.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling Dilauramidoglutamide lysine
Essential Safety and Handling Guide for Dilauramidoglutamide Lysine (B10760008)
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for Dilauramidoglutamide lysine is limited, it is prudent to handle it as a potentially hazardous substance. Primary exposure routes in a laboratory setting are likely to be dermal (skin contact), ocular (eye contact), and inhalation of any aerosols or dust. Therefore, a comprehensive PPE protocol is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Impervious Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Body Protection | Disposable Gown / Coveralls | Long-sleeved, solid-front, back-closing gown or coveralls. | To protect skin and clothing from spills and contamination.[1] |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1-compliant safety goggles or a face shield. | To protect against splashes and aerosols entering the eyes.[1] |
| Respiratory Protection | Respirator (as appropriate) | NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and potential for aerosol or dust generation.[1] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural workflow is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a laboratory fume hood or an enclosure with exhaust ventilation is recommended to minimize inhalation exposure.[1]
-
Surface Preparation: Before handling, cover the work surface with absorbent, disposable liners. This will help contain any spills and simplify cleanup.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible before you begin.
2. Weighing and Aliquoting:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before opening the primary container.
-
Static Control: Use an anti-static weigh boat or take other precautions to prevent the powder from dispersing due to static electricity.
-
Gentle Handling: Handle the powder gently to avoid creating dust. If the material is a solid, avoid crushing or grinding it in a way that generates fine airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
Clean-Up: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all disposable materials used during the process, including bench liners and wipes, as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the gown/coveralls, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials that come into contact with this compound should be considered potentially hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container. | Collection by a licensed waste management service for appropriate disposal, which may include incineration. |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain. Collection by a licensed waste management service. |
| Contaminated Sharps | Puncture-proof, labeled sharps container. | Follow institutional protocols for hazardous sharps waste. |
Spill Management: In the event of a spill, the area should be physically contained to prevent spreading.[1] The spilled material should be carefully collected and placed in a sealed container for disposal as hazardous waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
